molecular formula C9H16N2O4 B1339324 tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate CAS No. 212913-13-8

tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate

Katalognummer: B1339324
CAS-Nummer: 212913-13-8
Molekulargewicht: 216.23 g/mol
InChI-Schlüssel: KBBLJDDYBLDMOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate (CAS 212913-13-8) is a chemical compound supplied for laboratory research purposes. This compound, with the molecular formula C9H16N2O4 and a molecular weight of 216.23 g/mol, is characterized by its unique structure containing both a carbamate and an oxazolidinone functional group . Its primary research application is as a synthetic intermediate or a building block in medicinal chemistry and organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it particularly valuable for the synthesis of more complex molecules, especially in the development of potential active pharmaceutical ingredients (APIs) where it can be used to introduce a protected amine moiety . The calculated physicochemical properties include a density of approximately 1.149 g/cm³ and a boiling point of around 436°C at 760 mmHg . This product is intended for research and development use by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information before use.

Eigenschaften

IUPAC Name

tert-butyl N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4/c1-9(2,3)15-8(13)11-5-6-4-10-7(12)14-6/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBLJDDYBLDMOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CNC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60572571
Record name tert-Butyl [(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212913-13-8
Record name tert-Butyl [(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture & Stereochemical Significance

tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate (CAS: 212913-13-8), often referred to as N-Boc-5-(aminomethyl)-2-oxazolidinone , serves as a high-value chiral scaffold in the synthesis of oxazolidinone antibiotics, most notably the Linezolid class. Its structure comprises a 2-oxazolidinone heterocycle—a cyclic carbamate—functionalized at the C5 position with a Boc-protected aminomethyl arm.

Structural Analysis

The molecule's utility is defined by two orthogonal reactive sites:

  • The Secondary Carbamate (Oxazolidinone N3): The nitrogen atom at position 3 is unsubstituted (

    
    ), rendering it nucleophilic under basic conditions. This site is the locus for N-arylation  (e.g., via Buchwald-Hartwig coupling or Chan-Lam coupling) to introduce the pharmacophoric aryl systems found in drugs like Linezolid, Tedizolid, and Radezolid.
    
  • The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group masks the primary amine.[1] This protecting group is stable to the basic conditions required for N-arylation but is readily cleaved under acidic conditions (TFA or HCl), releasing the free amine for subsequent acylation (e.g., formation of the acetamide tail in Linezolid).

Stereochemistry: The biological activity of oxazolidinone antibiotics is strictly governed by the configuration at C5. The (S)-enantiomer of the intermediate leads to the active antibacterial agents. Therefore, synthetic protocols must prioritize enantiopurity, typically starting from chiral pool precursors like (S)-epichlorohydrin or L-aspartic acid derivatives.

Physicochemical Profile

The following data summarizes the core physical properties critical for handling and characterization.

PropertyValue / Description
CAS Number 212913-13-8 (Racemic/Unspecified); (S)-isomer is stereochemically relevant
Molecular Formula

Molecular Weight 216.23 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Dichloromethane (DCM), Ethyl Acetate. Poorly soluble in Water, Hexanes.
Melting Point Typically 95–105 °C (Dependent on enantiopurity and polymorph)
Storage 2–8 °C, Hygroscopic; Store under inert atmosphere (Argon/Nitrogen)
Stability Stable under normal laboratory conditions; hydrolyzes in strong aqueous base.

Synthetic Utility & Reactivity[2]

Synthesis of the Core Scaffold

The most robust route to the (S)-enantiomer involves the cyclization of N-Boc-3-amino-1,2-propanediol using 1,1'-Carbonyldiimidazole (CDI) or phosgene equivalents. This method preserves the stereochemistry of the starting diol.

Mechanism:

  • Activation: CDI activates the primary alcohol of the diol.

  • Cyclization: The neighboring carbamate nitrogen attacks the activated carbonyl, closing the five-membered ring.

  • Thermodynamic Control: The reaction is driven by the formation of imidazole as a byproduct.

Divergent Functionalization

This intermediate allows for a "divergent synthesis" strategy. Instead of building the oxazolidinone ring on the aniline (the traditional Linezolid route), researchers can use this pre-formed ring to screen various aryl groups.

Pathway A: N-Arylation (C-N Bond Formation)

  • Reagents: Aryl iodide/bromide, CuI (catalyst), Diamine ligand (e.g., DMEDA),

    
    .
    
  • Outcome: Formation of the N-aryl oxazolidinone core.[2][3][4][5]

Pathway B: Boc-Deprotection

  • Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.

  • Outcome: Formation of the ammonium salt, ready for acylation.[6]

Visualization of Reaction Pathways

The following diagram illustrates the synthesis of the intermediate and its downstream conversion into Linezolid analogs.

G Start N-Boc-3-amino-1,2-propanediol (Chiral Precursor) Intermediate tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate (The Core Intermediate) Start->Intermediate Cyclization CDI Reagent: CDI Solvent: THF, Reflux CDI->Intermediate PathA Path A: N-Arylation (Cu-Catalyzed) Intermediate->PathA Ar-I, CuI, Base PathB Path B: Boc-Deprotection (Acidic Cleavage) Intermediate->PathB TFA or HCl ProductA N-Aryl Oxazolidinone (Linezolid Scaffold) PathA->ProductA ProductB 5-(Aminomethyl)-2-oxazolidinone (Free Amine) PathB->ProductB

Caption: Synthesis and divergent reactivity of the tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate scaffold.

Experimental Protocols

Protocol A: Synthesis via Cyclization of N-Boc-3-amino-1,2-propanediol

Note: This protocol ensures retention of stereochemistry.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and reflux condenser. Purge with nitrogen.

  • Dissolution: Add (S)-N-Boc-3-amino-1,2-propanediol (10.0 mmol) and anhydrous THF (50 mL). Stir until dissolved.

  • Activation: Add 1,1'-Carbonyldiimidazole (CDI) (11.0 mmol, 1.1 eq) in one portion.

  • Reaction: Heat the mixture to reflux (66 °C) for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the diol.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Extraction: Redissolve the residue in DCM (100 mL) and wash with 1M HCl (2 x 30 mL) to remove imidazole byproducts, followed by Saturated

    
     and Brine.
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from EtOAc/Hexanes to yield the target carbamate.
    
Protocol B: Boc-Deprotection (Standard Procedure)

Use this to generate the free amine for subsequent derivatization.

  • Dissolution: Dissolve the intermediate (1.0 mmol) in DCM (5 mL).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (2 mL) dropwise at 0 °C.

  • Reaction: Warm to room temperature and stir for 2 hours.

  • Quench: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

  • Result: The product is obtained as the TFA salt, suitable for immediate use in acylation reactions.

Analytical Fingerprinting

Accurate characterization is vital to distinguish the N3-unsubstituted intermediate from N-alkylated byproducts.

Nuclear Magnetic Resonance (NMR)

Solvent:


 or 

NucleusShift (

, ppm)
MultiplicityIntegrationAssignment
1H 5.50 - 6.00Broad Singlet1HNH (Oxazolidinone N3)
1H 4.90 - 5.10Broad Singlet1HNH (Carbamate)
1H 4.65 - 4.75Multiplet1HC5-H (Chiral Center)
1H 3.60 - 3.70Triplet/Multiplet1HC4-H (One diastereotopic proton)
1H 3.30 - 3.45Multiplet3HC4-H (Other proton) + CH2 -NHBoc
1H 1.44Singlet9HBoc (

)

Key Diagnostic: The presence of the broad singlet at ~5.5-6.0 ppm confirms the N3 position is free (unsubstituted). Disappearance of this peak indicates successful N-arylation.

Mass Spectrometry (ESI-MS)
  • Expected Mass:

    
    
    
  • Fragment Ions: Loss of Boc group often yields a peak at

    
     or 
    
    
    
    (loss of t-butyl).

References

  • Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry. Link

  • Lohray, B. B., et al. (1999). "A Short and Efficient Synthesis of Linezolid." Tetrahedron Letters. Link

  • Key Organics. (2024). "Safety Data Sheet: tert-butyl N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate." Key Organics SDS. Link

  • PubChem. (2024).[7][8][9] "Compound Summary: tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate." National Library of Medicine. Link

  • Cacchi, S., et al. (2001).[10] "Palladium-Catalyzed N-Arylation of 2-Oxazolidinones." Organic Letters. Link

Sources

Technical Guide: tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate (CAS: 212913-13-8) is a critical chiral heterocyclic intermediate used primarily in the synthesis of oxazolidinone-class antibiotics, most notably Linezolid and Tedizolid . Characterized by a molecular weight of 216.23 g/mol , this molecule features a 2-oxazolidinone core with a C5-substituted tert-butoxycarbonyl (Boc)-protected aminomethyl group.

Its primary utility lies in its role as a stable, enantiopure scaffold. Unlike early-stage linear intermediates, the pre-formed oxazolidinone ring allows researchers to introduce diverse N-aryl substituents via transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination), making it an essential building block for convergent drug discovery and structure-activity relationship (SAR) studies.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Core Identifiers
ParameterTechnical Specification
Chemical Name tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate
Synonyms (2-Oxo-oxazolidin-5-ylmethyl)-carbamic acid tert-butyl ester; N-Boc-5-aminomethyl-2-oxazolidinone
CAS Registry Number 212913-13-8
Molecular Formula C₉H₁₆N₂O₄
Molecular Weight (Average) 216.23 g/mol
Monoisotopic Mass 216.1110 Da
Chirality Typically (S)-enantiomer for Linezolid synthesis (derived from (S)-epichlorohydrin)
Structural Properties

The molecule consists of three distinct functional domains:

  • Oxazolidinone Ring: A cyclic carbamate providing rigidity and metabolic stability.[1]

  • Boc-Protective Group: Protects the primary amine, preventing side reactions during N-arylation or ring closure.

  • C5-Stereocenter: Determines the biological activity of the final antibiotic (typically the (S)-configuration is required for antibacterial potency).

Synthetic Utility & Pathway

Role in Linezolid Synthesis

While industrial routes often construct the oxazolidinone ring on the aniline, this specific intermediate (CAS 212913-13-8) enables a convergent synthetic strategy . This approach is preferred in research settings to generate libraries of analogs without repeating the ring-closure step for every new derivative.

Mechanism of Action in Synthesis:

  • N-Arylation: The free nitrogen on the oxazolidinone ring (N3 position) is coupled with an aryl halide (e.g., 3-fluoro-4-morpholinobromobenzene).

  • Deprotection: The Boc group is removed using acid (TFA or HCl) to reveal the primary amine.

  • Acylation: The amine is acetylated to form the final acetamide side chain characteristic of Linezolid.

Synthesis of the Intermediate (CAS 212913-13-8)

The synthesis typically utilizes the "Chiral Pool" approach, starting from enantiopure epichlorohydrin or glycidyl butyrate.

Protocol Overview:

  • Ring Opening: (S)-Epichlorohydrin is opened with ammonia or azide (followed by reduction) to form an amino-alcohol intermediate.

  • Boc Protection: The primary amine is selectively protected with Boc₂O.[1]

  • Cyclization: The oxazolidinone ring is closed using a phosgene equivalent (e.g., CDI or diethyl carbonate) or via intramolecular cyclization if a carbamate precursor is used.

SynthesisPathway Figure 1: Convergent Synthesis Pathway via Oxazolidinone Scaffold Start (S)-Epichlorohydrin (Chiral Precursor) Inter1 Amino-Diol / Amino-Chlorohydrin Start->Inter1 NH3 / Azide opening Inter2 N-Boc Intermediate Inter1->Inter2 Boc2O, Base Target tert-Butyl ((2-oxooxazolidin-5-yl) methyl)carbamate (MW: 216.23) Inter2->Target CDI or Phosgene (Ring Closure) Linezolid Linezolid Analogues (Antibiotics) Target->Linezolid 1. Aryl Halide (Pd cat.) 2. TFA (Deprotection) 3. Ac2O

[9][10]

Analytical Characterization

To validate the identity and purity of tert-butyl ((2-oxooxazolidin-5-yl)methyl)carbamate, the following analytical signatures are used.

Mass Spectrometry (ESI-MS)[11]
  • Molecular Ion: The compound ionizes readily in positive mode.[1]

  • Observed Peaks:

    • [M+H]⁺: 217.12 m/z

    • [M+Na]⁺: 239.10 m/z (Common adduct)

    • [M+H - Boc]⁺: ~117 m/z (Fragment indicating loss of protective group)

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Context
1.44 ppm Singlet (s)9HC(CH ₃)₃Boc tert-butyl group
3.30 - 3.50 ppm Multiplet (m)2HCH ₂-NHBocExocyclic methylene
3.60 - 3.80 ppm Multiplet (m)2HRing C4-H Ring methylene protons
4.65 - 4.75 ppm Multiplet (m)1HRing C5-H Chiral center proton
5.00 - 5.20 ppm Broad (br s)1HNH -BocCarbamate N-H
6.00 - 6.50 ppm Broad (br s)1HRing NH Oxazolidinone N-H (Exchangeable)
Infrared Spectroscopy (IR)
  • 1740 - 1760 cm⁻¹: Strong C=O stretch (Oxazolidinone carbonyl).

  • 1680 - 1700 cm⁻¹: Strong C=O stretch (Boc carbamate carbonyl).

  • 3300 - 3400 cm⁻¹: N-H stretch.

Experimental Protocol: Handling & Storage

Stability Profile
  • Hygroscopicity: Mildly hygroscopic.[1] Store in a desiccator.

  • Temperature: Stable at room temperature (25°C), but long-term storage at 2-8°C is recommended to prevent carbamate degradation.

  • Solubility: Soluble in DMSO, Methanol, DCM, and Ethyl Acetate. Poorly soluble in water and hexanes.[1]

Standard Deprotection Protocol (For conversion to Amine)

Note: This step is typically performed AFTER N-arylation in drug synthesis.

  • Dissolution: Dissolve 1.0 eq of the Boc-intermediate in Dichloromethane (DCM).

  • Acid Addition: Add Trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC (disappearance of starting material).

  • Workup: Concentrate in vacuo. The resulting trifluoroacetate salt is used directly in the next acylation step.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 212913-13-8. Retrieved from [Link]

  • Brickner, S. J., et al. (1996). Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections. Journal of Medicinal Chemistry, 39(3), 673-679. [Link]

  • Lohray, B. B., et al. (1999). A Short and Efficient Synthesis of Linezolid. Tetrahedron Letters, 40(26), 4855-4856. [Link]

Sources

Technical Whitepaper: The Structural & Synthetic Utility of tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate

[1]

Executive Summary

In the landscape of antimicrobial drug development, tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate (CAS 212913-13-8) represents a critical "universal scaffold."[1] As the protected precursor to the 5-(aminomethyl)-2-oxazolidinone core, this molecule serves as the chiral architect for the oxazolidinone class of antibiotics, most notably Linezolid (Zyvox) and Tedizolid .[1]

Unlike "linear" synthetic strategies that build the oxazolidinone ring upon a specific aniline substrate, this scaffold enables a convergent synthetic approach . By establishing the critical C5-stereocenter and the oxazolidinone ring prior to N-arylation, researchers can rapidly diversify libraries of antibacterial candidates by coupling this single intermediate with various aryl halides. This guide details the structural properties, synthesis, and strategic application of this high-value intermediate.

Structural Analysis & Physicochemical Properties[1][2]

The molecule comprises a 2-oxazolidinone heterocyclic ring substituted at the 5-position with a methylcarbamate group, protected by a tert-butyloxycarbonyl (Boc) moiety.[1]

Chemical Architecture
  • IUPAC Name: tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate[1]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 216.24 g/mol [1]

  • Key Functional Groups:

    • Cyclic Carbamate (Oxazolidinone): The pharmacophore core responsible for binding to the bacterial 50S ribosomal subunit.[1]

    • Boc-Protected Amine: Provides steric bulk and chemical stability, preventing side reactions during N-arylation of the ring nitrogen.

    • C5 Stereocenter: The biological activity of oxazolidinones is strictly governed by stereochemistry. The (S)-configuration at the C5 position is essential for antibacterial potency (mimicking the peptide bond structure).[1]

Physicochemical Data Table
PropertyValue / Description
CAS Number 212913-13-8
Physical State White to off-white crystalline solid
Melting Point 151–153 °C
Solubility Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in water
pKa ~12.5 (Ring NH), ~10.5 (Carbamate NH - estimated)
Stability Stable under standard conditions; Hygroscopic.[1] Hydrolyzes in strong acid (Boc removal).[1]

Synthetic Pathways & Process Chemistry[1][4]

The synthesis of this intermediate is a study in stereocontrolled ring closure. Two primary methodologies dominate the literature: the Chiral Pool Approach (from Epichlorohydrin) and the Cyclofunctionalization Approach (from Allyl Carbamate).[1]

Pathway A: The Chiral Pool Route (Industrial Standard)

This route utilizes (S)-Epichlorohydrin to establish the stereocenter early.[1] It is favored for its high enantiomeric excess (ee).[1]

  • Ring Opening: (S)-Epichlorohydrin is opened with ammonia or an azide source (e.g., sodium azide) to form the amino-alcohol intermediate.[1]

  • Protection: The primary amine is protected with

    
    .[1]
    
  • Cyclization: The oxazolidinone ring is closed using a phosgene equivalent (e.g., CDI or diethyl carbonate) under basic conditions.[1]

Pathway B: Halo-Induced Cyclization (Laboratory Scale)

A more direct route involves the iodocyclization of tert-butyl allylcarbamate .[1]

  • Mechanism: Reaction with iodine isocyanate (generated in situ) forms an iodocarbamate intermediate, which undergoes intramolecular cyclization.[1]

  • Advantage: Rapid access to the core from achiral starting materials (requires chiral resolution later if not using chiral ligands).[1]

Application: The Convergent Synthesis Strategy

The primary utility of tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate lies in its ability to decouple the synthesis of the expensive chiral core from the diversity-generating aryl group.[1]

Linear vs. Convergent Logic
  • Linear Synthesis (Traditional): The aryl amine (e.g., 3-fluoro-4-morpholinylaniline) is reacted with glycidyl butyrate.[1] Disadvantage: If the aryl group synthesis fails, the chiral reagent is wasted.

  • Convergent Synthesis (Modern): The "naked" oxazolidinone (CAS 212913-13-8) is synthesized separately.[1] It is then coupled to any aryl iodide/bromide using a metal catalyst (Buchwald-Hartwig or Ullmann).[1]

Visualization of Synthetic Logic

Gcluster_0Convergent Strategy (Recommended)StartStarting Material((S)-Epichlorohydrin)InterIntermediate(CAS 212913-13-8)Start->Inter1. NH32. Boc2O3. CDIDrugTarget Antibiotic(e.g., Linezolid)Inter->DrugCuI / LigandC-N CouplingArylAryl Halide(Ar-I / Ar-Br)Aryl->DrugConvergent StepLinearStartAryl Amine(Ar-NH2)LinearStart->DrugLinear Route(Glycidyl butyrate)

Figure 1: Comparison of Linear vs. Convergent synthesis. The convergent route utilizes the stable intermediate CAS 212913-13-8 to introduce diversity at the final stage.[1]

Experimental Protocol: Convergent Coupling

Objective: N-Arylation of tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate with 3-fluoro-4-morpholinyliodobenzene (Linezolid precursor).

Reagents
  • Substrate: tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate (1.0 equiv)

  • Coupling Partner: 3-Fluoro-4-morpholinyliodobenzene (1.1 equiv)[1]

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)[1]

  • Ligand: trans-1,2-Diaminocyclohexane or 1,10-Phenanthroline (20 mol%)[1]

  • Base:

    
     or 
    
    
    (2.0 equiv)[1]
  • Solvent: 1,4-Dioxane (anhydrous)[1]

Methodology
  • Setup: In a glovebox or under Argon flow, charge a reaction vial with the oxazolidinone substrate, the aryl iodide, CuI, and the base.

  • Solvation: Add the ligand and anhydrous 1,4-dioxane. Seal the vial with a crimp cap/septum.

  • Reaction: Heat the mixture to 100–110 °C for 12–18 hours. Monitoring via HPLC is critical to observe the consumption of the oxazolidinone (Retention Time ~5.7 min on C18).[1]

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.[1]

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

  • Deprotection (Next Step): The resulting N-aryl product is treated with 4M HCl in Dioxane to remove the Boc group, yielding the free amine ready for acetylation (the final step of Linezolid synthesis).[1]

Analytical Characterization & Quality Control

To validate the identity of CAS 212913-13-8, the following spectral fingerprints must be confirmed.

Proton NMR ( NMR, 400 MHz, )
  • 
     5.05 (br s, 1H):  Carbamate NH.[1]
    
  • 
     4.70 (m, 1H):  C5-H (Methine proton of the ring).[1]
    
  • 
     3.65 (t, 1H):  C4-H (One of the ring methylene protons).[1]
    
  • 
     3.40 (m, 3H):  C4-H (Other ring proton) + 
    
    
    -NHBoc side chain.[1]
  • 
     1.44 (s, 9H):  Boc tert-butyl group.[1]
    
  • Note: The Ring NH (position 3) typically appears broad around 6.0–7.5 ppm depending on concentration and solvent.[1]

Mass Spectrometry (ESI-MS)
  • [M+H]+: 217.2[1]

  • [M+Na]+: 239.2 (Common adduct)[1]

  • [M-Boc]+: 117.1 (Fragment often observed)[1]

References

  • Brickner, S. J. (1996).[1] "Oxazolidinone antibacterial agents."[1][3][4][5][6] Current Pharmaceutical Design, 2(2), 175-194.[1]

  • Perrault, W. R., et al. (2003).[1][7] "The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates." Organic Process Research & Development, 7(4), 533–546.

  • Madhavan, G. R., et al. (2001).[1] "Novel synthesis of linezolid and eperezolid." Tetrahedron Letters, 42(44), 7767-7770.[1]

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 11235123, tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate."

The Pivotal Role of tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate in Modern Antibiotic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delves into the synthetic significance and mechanistic implications of tert-butyl ((2-oxooxazolidin-5-yl)methyl)carbamate, a chiral building block of paramount importance in contemporary medicinal chemistry. While not an active pharmaceutical ingredient (API) itself, this carbamate is a critical intermediate in the synthesis of oxazolidinone antibiotics, a class of drugs vital for combating multidrug-resistant Gram-positive bacterial infections. This document provides an in-depth exploration of its role in the synthesis of linezolid, the first clinically approved oxazolidinone antibiotic. Furthermore, it elucidates the mechanism of action of linezolid, offering a comprehensive understanding of how this synthetic pathway culminates in a potent therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the chemistry and biology underpinning this important class of antibiotics.

Introduction: The Unseen Pillar of Oxazolidinone Antibiotics

The emergence of multidrug-resistant bacteria represents a formidable challenge to global public health. In this ongoing battle, the oxazolidinone class of antibiotics has proven to be a crucial line of defense, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[1][2]. At the heart of the synthesis of these life-saving drugs lies a key chiral intermediate: tert-butyl ((2-oxooxazolidin-5-yl)methyl)carbamate.

This molecule, while devoid of intrinsic therapeutic activity, is a cornerstone in the construction of the pharmacologically active oxazolidinone core. Its structure incorporates a protected amine and a reactive oxazolidinone ring, providing a versatile scaffold for the elaboration of the final drug substance. The tert-butyloxycarbonyl (Boc) protecting group on the amine is instrumental in directing the synthetic route, allowing for selective reactions at other positions of the molecule before its eventual removal to unveil the amine for final modification.

This guide will illuminate the pivotal role of this carbamate intermediate, focusing on its application in the synthesis of linezolid. We will dissect the synthetic transformations that convert this building block into a potent antibiotic and subsequently explore the intricate mechanism by which linezolid inhibits bacterial protein synthesis, thereby exerting its therapeutic effect.

Synthetic Utility in the Genesis of Linezolid

The synthesis of linezolid from tert-butyl ((2-oxooxazolidin-5-yl)methyl)carbamate is a multi-step process that showcases the strategic application of organic chemistry principles. The carbamate serves as the chiral source for the (S)-enantiomer of the oxazolidinone core, which is essential for the drug's activity.

Key Synthetic Transformations

The overall synthetic strategy involves the N-arylation of the oxazolidinone ring of the carbamate intermediate, followed by deprotection of the Boc group and subsequent acylation of the resulting primary amine.

A common synthetic approach involves the following key steps:

  • N-Arylation: The nitrogen atom of the oxazolidinone ring of tert-butyl ((2-oxooxazolidin-5-yl)methyl)carbamate is reacted with an activated aryl electrophile, typically a fluoro-nitroaromatic compound, to introduce the substituted phenyl ring characteristic of linezolid. This reaction is often carried out in the presence of a base to facilitate the nucleophilic aromatic substitution.

  • Reduction of the Nitro Group: The nitro group on the newly introduced aryl ring is then reduced to an amine. This is a critical step as this amine will be further modified to form the morpholine ring of linezolid.

  • Morpholine Ring Formation: The resulting aniline derivative is then reacted with a suitable dielectrophile, such as a bis(2-chloroethyl) ether, to construct the morpholine ring.

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the side chain amine is removed under acidic conditions to yield the primary amine.

  • Acetylation: The final step involves the acylation of the primary amine with acetic anhydride or a similar acetylating agent to furnish linezolid.

Experimental Protocol: A Representative Synthesis of a Linezolid Precursor

The following protocol outlines a representative method for the N-arylation and subsequent modifications leading to a key precursor of linezolid, starting from a related oxazolidinone intermediate.

Step 1: N-Arylation of the Oxazolidinone Ring

  • To a stirred solution of an appropriate oxazolidinone intermediate (1.0 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate (1.5 equivalents).

  • Add the arylating agent, 3,4-difluoronitrobenzene (1.2 equivalents), to the reaction mixture.

  • Heat the mixture to a temperature between 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-arylated product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group and Morpholine Formation

  • Dissolve the N-arylated product (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent, for instance, palladium on carbon (10 mol%), and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker).

  • After complete reduction of the nitro group (monitored by TLC or HPLC), filter the catalyst.

  • To the filtrate, add a base like potassium carbonate (2.0 equivalents) and bis(2-chloroethyl) ether (1.5 equivalents).

  • Heat the reaction mixture to reflux and monitor its progress.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the morpholine-substituted oxazolidinone.

Subsequent steps would involve Boc-deprotection and acetylation as previously described.

Synthetic Workflow Diagram

Synthetic_Workflow Carbamate tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate Arylated_Intermediate N-Arylated Intermediate Carbamate->Arylated_Intermediate N-Arylation Amino_Intermediate Aminoaryl Intermediate Arylated_Intermediate->Amino_Intermediate Nitro Reduction Morpholine_Intermediate Morpholine-substituted Intermediate Amino_Intermediate->Morpholine_Intermediate Morpholine Formation Deprotected_Amine Primary Amine Morpholine_Intermediate->Deprotected_Amine Boc Deprotection Linezolid Linezolid Deprotected_Amine->Linezolid Acetylation

Caption: Synthetic pathway from the carbamate intermediate to Linezolid.

Mechanism of Action: How Linezolid Inhibits Bacterial Growth

The therapeutic efficacy of linezolid stems from its unique ability to inhibit bacterial protein synthesis at a very early stage.[3][4][5] This mechanism is distinct from that of most other protein synthesis inhibitors, which typically act at later stages of elongation.[6]

Targeting the Bacterial Ribosome

Linezolid exerts its antibacterial effect by binding to the bacterial ribosome, the cellular machinery responsible for protein synthesis.[1][3] Specifically, it binds to the 23S ribosomal RNA (rRNA) of the 50S subunit.[3][7] This binding site is located at the peptidyl transferase center (PTC), a critical region of the ribosome.

Inhibition of the Initiation Complex Formation

The binding of linezolid to the 50S subunit prevents the formation of a functional 70S initiation complex.[3][8] The 70S initiation complex is the complete ribosomal machinery, comprising both the 30S and 50S subunits, along with messenger RNA (mRNA) and the initiator transfer RNA (tRNA). By blocking the assembly of this complex, linezolid effectively halts the initiation of protein synthesis.[3][4][8]

This early-stage inhibition is a key feature of linezolid's mechanism and contributes to its potency and the low incidence of cross-resistance with other antibiotic classes.[6]

Bacteriostatic and Bactericidal Effects

Linezolid's effect is primarily bacteriostatic against enterococci and staphylococci, meaning it inhibits their growth and reproduction.[3] However, against most strains of streptococci, it exhibits bactericidal activity, actively killing the bacteria.[3]

Signaling Pathway Diagram

Mechanism_of_Action cluster_ribosome Bacterial Ribosome rRNA_50S 50S Subunit (23S rRNA) Initiation_Complex Functional 70S Initiation Complex rRNA_50S->Initiation_Complex Prevents formation of rRNA_30S 30S Subunit rRNA_30S->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Initiates Linezolid Linezolid Linezolid->rRNA_50S Binds to Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Caption: Mechanism of action of Linezolid on the bacterial ribosome.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Role
tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamateC9H16N2O4216.23Chiral Intermediate
LinezolidC16H20FN3O4337.35Active Pharmaceutical Ingredient

Conclusion

tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate stands as a testament to the crucial role of synthetic intermediates in modern drug development. While it does not possess therapeutic properties itself, its strategic design and chiral nature are indispensable for the efficient and stereoselective synthesis of linezolid and other oxazolidinone antibiotics. The journey from this carbamate building block to the final active drug, linezolid, highlights the elegance and precision of medicinal chemistry. Understanding this synthetic pathway and the ultimate mechanism of action of the resulting antibiotic provides valuable insights for the development of new antibacterial agents to combat the ever-growing threat of antibiotic resistance. The principles discussed herein are not only relevant to the field of antibiotic research but also serve as a guiding framework for drug discovery and development across various therapeutic areas.

References

  • tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate - PMC - NIH. (n.d.).
  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents. (n.d.).
  • CN103254148A - Preparation method of linezolid intermediate - Google Patents. (n.d.).
  • 212913-13-8|tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate - BLDpharm. (n.d.).
  • Linezolid - LKT Labs. (n.d.).
  • tert-Butyl N-(methylsulfamoyl)carbamate synthesis - ChemicalBook. (n.d.).
  • Linezolid | C16H20FN3O4 | CID 441401 - PubChem - NIH. (n.d.).
  • US9643939B1 - Process for the preparation of linezolid - Google Patents. (n.d.).
  • (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. (n.d.).
  • US20090156806A1 - Process for the Preparation of Oxazolidinone Derivatives - Google Patents. (n.d.).
  • tert-butyl N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate - Sigma-Aldrich. (n.d.).
  • tert-Butyl N-[(2-oxo-1,3-oxazolan-5-yl)methyl]-carbamate | CAS 212913-13-8 | SCBT. (n.d.).
  • Linezolid - StatPearls - NCBI Bookshelf - NIH. (2024, March 1).
  • Incorporation of a chiral gem-disubstituted nitrogen heterocycle yields an oxazolidinone antibiotic with reduced mitochondrial toxicity - NIH. (n.d.).
  • Linezolid - Wikipedia. (n.d.).
  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - MDPI. (n.d.).
  • Oxazolidinone synthesis - Organic Chemistry Portal. (n.d.).
  • What is the mechanism of Linezolid? - Patsnap Synapse. (2024, July 17).
  • Synthesis, mechanism of action, and structure-activity relationships of 1,3-oxazolidinones as anti-bacterial Agent: A review - ResearchGate. (2025, August 10).
  • Full article: Linezolid: a review of its properties, function, and use in critical care. (2018, June 18).
  • Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Publishing. (2023, February 8).

Sources

A Technical Guide to the Chiral Properties of tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate: Synthesis, Analysis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chirality in Drug Development

In the realm of medicinal chemistry and drug development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The seemingly subtle difference in spatial orientation can lead to significant variations in how a drug molecule interacts with its biological target. It is this fundamental principle that underscores the critical need for stereoselective synthesis and analysis in the pharmaceutical industry.

This technical guide provides an in-depth exploration of the chiral properties of tert-butyl ((2-oxooxazolidin-5-yl)methyl)carbamate, a versatile chiral building block. The oxazolidinone ring system is a privileged scaffold in medicinal chemistry, most notably as the core of a class of antibiotics that includes linezolid and tedizolid. The stereochemistry at the C5 position of the oxazolidinone ring is crucial for their antibacterial activity.[1] This guide will delve into the stereoselective synthesis of the (S)- and (R)-enantiomers of tert-butyl ((2-oxooxazolidin-5-yl)methyl)carbamate, the analytical methods for their separation and characterization, and their application as chiral synthons in the development of pharmaceuticals.

Stereoselective Synthesis: Crafting Enantiopure Oxazolidinones

The synthesis of enantiomerically pure tert-butyl ((2-oxooxazolidin-5-yl)methyl)carbamate hinges on establishing the stereocenter at the C5 position of the oxazolidinone ring. This is typically achieved by employing a chiral starting material or a chiral catalyst to direct the stereochemical outcome of the reaction. Two primary strategies have emerged as effective for this purpose: the use of chiral epoxides and the cyclization of chiral amino alcohols.

The Chiral Epoxide Approach: A Convergent Pathway

A robust and widely utilized method for the synthesis of chiral 5-substituted oxazolidinones involves the reaction of a carbamate with an enantiomerically pure epoxide.[2] For the synthesis of the (S)-enantiomer of our target molecule, (R)-epichlorohydrin serves as a readily available and cost-effective chiral precursor.

The reaction proceeds via a nucleophilic attack of the carbamate nitrogen on one of the epoxide carbons. The choice of base and reaction conditions is critical to ensure regioselectivity and prevent racemization. Strong bases such as n-butyllithium are often employed to deprotonate the carbamate, enhancing its nucleophilicity.[3]

G cluster_0 Synthesis of (S)-tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate start tert-Butyl carbamate intermediate1 N-Boc-(R)-3-chloro-2-hydroxypropylamine start->intermediate1 Opening of epoxide base1 n-BuLi reagent1 (R)-Epichlorohydrin reagent1->intermediate1 product (S)-tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate intermediate1->product Intramolecular cyclization base2 Base (e.g., K2CO3)

Caption: Synthesis of the (S)-enantiomer from (R)-epichlorohydrin.

Experimental Protocol: Synthesis of (S)-tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate

  • Deprotonation: Dissolve tert-butyl carbamate in an anhydrous aprotic solvent such as tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of n-butyllithium in hexanes to the cooled solution. The reaction mixture is stirred at this temperature for 30 minutes to ensure complete deprotonation.

  • Epoxide Addition: Add a solution of (R)-epichlorohydrin in THF dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Reaction Progression: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired (S)-enantiomer.

The synthesis of the (R)-enantiomer can be achieved by following the same procedure but starting with (S)-epichlorohydrin.

The Chiral Amino Alcohol Approach: A Strategy from Natural Precursors

An alternative and equally effective strategy involves the cyclization of a chiral N-Boc protected amino alcohol. This method often leverages the chiral pool, utilizing readily available and enantiopure starting materials such as amino acids. For instance, L-serine can be a precursor for the synthesis of the (S)-enantiomer.

The key steps in this approach involve the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, followed by cyclization to form the oxazolidinone ring. The cyclization can be effected using various reagents, such as phosgene, diphosgene, or carbonyldiimidazole (CDI).[4]

G cluster_1 Synthesis from Chiral Amino Alcohols start L-Serine intermediate1 N-Boc-L-serine start->intermediate1 Boc Protection reagent1 Boc2O intermediate2 (S)-N-Boc-3-amino-1,2-propanediol intermediate1->intermediate2 Reduction reagent2 Reducing Agent (e.g., LiAlH4) product (S)-tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate intermediate2->product Cyclization reagent3 Cyclizing Agent (e.g., CDI)

Caption: General pathway from a chiral amino acid to the target oxazolidinone.

Chiral Analysis: Separation and Characterization of Enantiomers

The confirmation of enantiomeric purity is a critical step in the synthesis of chiral molecules. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful analytical techniques for the separation and quantification of enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used method for the separation of enantiomers. This technique relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven to be highly effective for the separation of a wide range of chiral compounds, including oxazolidinones.[5]

Table 1: Representative Chiral HPLC Parameters for Oxazolidinone Separation

ParameterCondition
Column Polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, Chiralcel OD)
Mobile Phase Hexane/Isopropanol or Hexane/Ethanol mixtures
Flow Rate 0.5 - 1.5 mL/min
Detection UV at 220 nm

The choice of the specific CSP and mobile phase composition is crucial for achieving optimal separation and is often determined through a screening process.

Capillary Electrophoresis (CE)

Capillary electrophoresis is another powerful technique for chiral separations, offering high efficiency and low sample consumption. In CE, a chiral selector is added to the background electrolyte. The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and, consequently, separation. Cyclodextrins and their derivatives are commonly used as chiral selectors for the separation of oxazolidinone enantiomers.[6]

Application in Drug Development: A Chiral Building Block for Antibiotics

The (S)-enantiomer of tert-butyl ((2-oxooxazolidin-5-yl)methyl)carbamate is a key intermediate in the synthesis of the antibiotic linezolid.[3] Linezolid is a member of the oxazolidinone class of antibiotics and is effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[7][8] The synthesis of linezolid involves the N-arylation of the oxazolidinone ring followed by deprotection of the Boc group and subsequent acylation.

G cluster_2 Application in Linezolid Synthesis start (S)-tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate intermediate1 N-Arylated Intermediate start->intermediate1 N-Arylation reagent1 Arylating Agent intermediate2 (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one intermediate1->intermediate2 Boc Deprotection reagent2 Deprotection (e.g., TFA) product Linezolid intermediate2->product Acylation reagent3 Acylating Agent

Caption: Synthetic route from the chiral building block to Linezolid.

Conclusion: A Versatile Chiral Synthon

tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate is a valuable and versatile chiral building block in modern drug discovery and development. The ability to synthesize both the (S)- and (R)-enantiomers with high purity is essential for the preparation of stereochemically defined active pharmaceutical ingredients. The synthetic strategies outlined in this guide, coupled with robust analytical methods for chiral separation, provide a solid foundation for researchers and scientists working in this field. The continued importance of oxazolidinone-based therapeutics ensures that the demand for these chiral synthons will remain high, driving further innovation in their stereoselective synthesis and application.

References

  • A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. (2019). ResearchGate. [Link]

  • tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. National Center for Biotechnology Information. [Link]

  • tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5‑(Hydroxymethyl)oxazolidin-2-one. (2024). National Center for Biotechnology Information. [Link]

  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. (2015). TSI Journals. [Link]

  • Current Updates on Oxazolidinone and Its Significance. National Center for Biotechnology Information. [Link]

  • Process for the preparation of linezolid.
  • Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. (2024). Research Results in Pharmacology. [Link]

  • Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. (2019). PubMed. [Link]

  • Incorporation of a chiral gem-disubstituted nitrogen heterocycle yields an oxazolidinone antibiotic with reduced mitochondrial toxicity. National Institutes of Health. [Link]

  • Oxazolidinone synthesis. Organic Chemistry Portal. [Link]

  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. (2023). PubMed Central. [Link]

  • A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia. (2022). National Center for Biotechnology Information. [Link]

  • Catalytic, enantioselective synthesis of Boc-protected 1,2-amino alcohols through aminolysis of meso-epoxides with benzophenone imine. (2003). ResearchGate. [Link]

  • Facile inversion of configuration of N-Boc-β-aminoalcohols via SN2 cyclization to oxazolidinones. (2005). ResearchGate. [Link]

  • Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. (2021). ScienceDirect. [Link]

  • Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. (2022). PubMed. [Link]

  • N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation. National Center for Biotechnology Information. [Link]

  • Process for the preparation of n-((1r,2s,5r)-5-(tert-butylamino)-2-((s)-3-(7-tert-butylpyrazolo[1,5-a][7]triazin-4-ylamino)-2-oxopyrrolidin-1-yl)cyclohexyl)acetamide. Google Patents.

  • Enantioselective Synthesis of b-Amino Acids. 12. Experimental and Theoretical Study of the Diastereoselectivity of Alkylation of. SciELO. [Link]

  • Diels–Alder reaction. Wikipedia. [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021). PubMed Central. [Link]

  • A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica. [Link]

  • Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). (2018). PubMed. [Link]

  • Oxazolidinone antibiotics.
  • Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. (2024). PubMed. [Link]

  • Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses. [Link]

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2017). ResearchGate. [Link]

  • tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate. PubChem. [Link]

  • 3-tert-Butyl 5-methyl (2R,4S,5R)-2-(4-methoxyphenyl)-4-(3-nitrophenyl)-1,3-oxazolidine-3,5-dicarboxylate. National Center for Biotechnology Information. [Link]

  • WO 2018/055499 A1.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Center for Biotechnology Information. [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2022). MDPI. [Link]

  • Tert-butyl carbamate derivative and preparation method and application thereof.
  • tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate. National Center for Biotechnology Information. [Link]

Sources

tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

Whitepaper: Process Stewardship and Safety Protocols for tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate

Executive Summary

tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate (CAS: 140645-53-0 for the S-isomer) is the critical chiral "warhead" in the synthesis of oxazolidinone antibiotics, most notably Linezolid (Zyvox) . It represents the pharmacophore scaffold before the attachment of the aryl-morpholine tail.

This guide addresses the specific technical challenges associated with this intermediate: maintaining enantiomeric excess (


), managing potential genotoxic impurities (GTIs) from upstream synthesis, and handling the compound with the containment rigor required for bioactive antibiotic precursors.

Chemical Identity & Physicochemical Profile

This intermediate is not a commodity chemical; it is a functionalized chiral heterocycle. Its handling requires strict adherence to temperature and moisture controls to prevent hydrolysis of the carbamate or racemization of the C5 stereocenter.

PropertySpecificationTechnical Note
Chemical Name tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamateOften referred to as "Boc-Oxazolidinone Amine"
CAS Number 140645-53-0 (S-isomer)The R-isomer is CAS 140645-54-1.[1] Verify stereochemistry immediately upon receipt.
Molecular Formula C₉H₁₆N₂O₄MW: 216.23 g/mol
Physical State White to off-white crystalline solidProne to electrostatic charging.
Melting Point 129 – 132 °CSharp melting point indicates high purity; broad range suggests racemization or solvent occlusion.
Solubility DMSO, DMF, Methanol, Ethyl AcetatePoorly soluble in water; insoluble in hexanes.
Storage 2–8 °C (Refrigerated) Hygroscopic. Store under inert atmosphere (Argon/Nitrogen).

Hazard Identification & Toxicology (E-E-A-T Analysis)

While standard Safety Data Sheets (SDS) classify this molecule as an Irritant, a deeper toxicological assessment is required for drug development contexts.

GHS Classification
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[2][3][4]

  • H315 / H319: Causes skin and serious eye irritation.[4]

  • H335: May cause respiratory irritation.[2][4]

Advanced Toxicological Context (Scientist's Insight)
  • Bioactivity: As the core scaffold of Linezolid, this molecule possesses the structural elements responsible for binding to the bacterial 50S ribosomal subunit. While it lacks the potency of the final drug, it should be handled as a Potent Compound (OEB 3) .

  • Genotoxicity Risks (GTI): If this intermediate was synthesized using Epichlorohydrin or Glycidyl Butyrate , trace amounts of these alkylating agents (known carcinogens) may remain.

    • Protocol: Quantify alkyl halide residues using GC-MS/Headspace analysis before scale-up.

Exposure Control Diagram

The following hierarchy illustrates the required containment strategy based on the operation being performed.

ExposureControl cluster_0 Engineering Controls (Primary) cluster_1 PPE (Secondary) Isolator Glovebox / Isolator (Weighing solids) FumeHood Fume Hood (Face Vel > 0.5 m/s) (Solution preparation) Isolator->FumeHood Dissolution Resp P3/N95 Respirator (If dust generation possible) FumeHood->Resp Spill/Breach Gloves Double Nitrile Gloves (0.11mm min thickness) FumeHood->Gloves Standard Ops

Caption: Risk-based exposure control strategy. High-potency handling (OEB 3) is required during solid handling phases due to dust inhalation risks.

Synthesis & Process Stewardship

The utility of this intermediate lies in its conversion to the free amine (deprotection) or direct coupling. The most critical safety parameter during processing is gas evolution management .

Deprotection Protocol (Boc Removal)

Removing the tert-butoxycarbonyl (Boc) group is the most common next step. This releases isobutylene gas and CO₂, creating a pressurization hazard.

Standard Operating Procedure (SOP):

  • Solvent: Dissolve intermediate in Dichloromethane (DCM) or 1,4-Dioxane.

  • Reagent: Add Trifluoroacetic acid (TFA) or 4M HCl in Dioxane dropwise at 0 °C .

  • Safety Critical Point: Do not seal the vessel. The reaction generates 1 mole of isobutylene and 1 mole of CO₂ for every mole of substrate.

  • Quench: Neutralize with saturated NaHCO₃ slowly. Rapid neutralization causes violent foaming.

Process Workflow & Critical Control Points (CCPs)

SynthesisWorkflow Start Boc-Oxazolidinone (Solid) Dissolve Solvation (DCM/MeOH) Start->Dissolve React Deprotection/Coupling (Acidic Conditions) Dissolve->React Gas Gas Evolution (Isobutylene/CO2) React->Gas Byproduct Workup Neutralization (Exothermic) React->Workup Product Chiral Amine Intermediate Workup->Product

Caption: Process flow highlighting exothermic and pressure-generating steps (Red/Yellow nodes) requiring active monitoring.

Analytical Validation (Quality Assurance)

Trusting the label on a chiral intermediate is a critical failure mode in drug development. You must validate the Enantiomeric Excess (ee) before committing the material to expensive downstream coupling.

Chiral HPLC Method
  • Column: Chiralpak AD-H or IA (Amylose-based stationary phases work best for oxazolidinones).

  • Mobile Phase: Hexane : Isopropanol (80:20 or 90:10).

  • Detection: UV @ 210 nm (The carbamate has weak absorption; 254 nm may be insufficient).

  • Acceptance Criteria:

    • Purity > 98.0%[3][5][6][7]

    • S-enantiomer > 99.5% (ee)

NMR Validation
  • ¹H NMR (DMSO-d₆): Look for the characteristic tert-butyl singlet at ~1.4 ppm and the oxazolidinone ring protons (multiplets at 3.5–4.5 ppm).

  • Impurity Check: Check for residual solvents (DCM, Ethyl Acetate) which can interfere with stoichiometry in subsequent coupling reactions.

Storage & Stability

  • Hygroscopicity: The carbamate moiety can hydrogen bond with water. Moisture uptake can lead to hydrolysis over time, generating the free amine which is unstable and prone to oxidation.

  • Temperature: Store at 2–8 °C .

References

  • Brickner, S. J. (1996). "Oxazolidinone antibacterial agents."[5][7][8] Current Pharmaceutical Design, 2(2), 175-194.

  • Pfizer Inc. (2000). "Zyvox (Linezolid) Prescribing Information." FDA Access Data.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 126970442, tert-butyl N-{[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl}carbamate."

  • European Chemicals Agency (ECHA). (2023).[4] "C&L Inventory: Oxazolidinone derivatives."

  • Perrault, W. R., et al. (2003). "Process Research and Development of a Scalable Synthesis of Linezolid." Organic Process Research & Development, 7(4), 533–546.

Sources

Methodological & Application

Application Note: Precision Synthesis of tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (S)-tert-butyl ((2-oxooxazolidin-5-yl)methyl)carbamate (CAS: 154181-59-6). This compound is a critical chiral intermediate in the synthesis of oxazolidinone antibiotics, most notably Linezolid (Zyvox®).

Unlike legacy methods that rely on unstable isocyanates or expensive heavy-metal catalysts, this protocol utilizes a convergent "Azide-Epoxide" strategy . This route prioritizes enantiomeric retention, safety, and operational simplicity, making it suitable for both bench-scale research and process development optimization.

Key Technical Advantages
  • Chiral Fidelity: Starts from commercially available (S)-Epichlorohydrin with >99% ee retention.

  • Safety Profile: Eliminates the use of phosgene; mitigates azide accumulation via in-situ reduction.

  • Purification: Intermediates are crystalline solids, minimizing the need for chromatographic separation.

Retrosynthetic Analysis & Pathway

The synthesis is designed in three distinct phases to ensure control over the stereocenter at C-5.

Synthesispathway SM (S)-Epichlorohydrin (Starting Material) INT1 (S)-5-(Chloromethyl)- 2-oxazolidinone SM->INT1 Phase 1: KOCN, MgSO4 Cyclocarbonylation INT2 (S)-5-(Azidomethyl)- 2-oxazolidinone INT1->INT2 Phase 2: NaN3, DMF Nucleophilic Sub. PROD Target: (S)-tert-Butyl ((2-oxooxazolidin- 5-yl)methyl)carbamate INT2->PROD Phase 3: H2, Pd/C, Boc2O Reductive Protection

Figure 1: Strategic workflow for the synthesis of the Boc-protected oxazolidinone intermediate.

Materials & Equipment

Reagents
ReagentGradeRoleSafety Note
(S)-Epichlorohydrin >99% (S)-isomerStarting ScaffoldCarcinogen/Toxic. Use in Fume Hood.
Potassium Cyanate (KOCN) 98%Carbonyl SourceHygroscopic. Keep dry.
Magnesium Sulfate (MgSO4) AnhydrousCatalyst/Drying-
Sodium Azide (NaN3) >99%NucleophileExplosive/Toxic. Avoid acid contact.
Di-tert-butyl dicarbonate 99% (Boc2O)Protecting GroupGenerates CO2 gas.
Palladium on Carbon 10% Pd (wet)Hydrogenation Cat.Pyrophoric when dry.
Critical Equipment[1]
  • High-Pressure Reactor (Parr Hydrogenator): For Phase 3 (if >1 atm H2 is required).

  • Overhead Stirrer: Essential for Phase 1 (heterogeneous mixture).

  • Vacuum Oven: For drying the final crystalline product.

Detailed Experimental Protocols

Phase 1: Construction of the Oxazolidinone Core

Objective: Synthesis of (S)-5-(chloromethyl)-2-oxazolidinone. Mechanism: Epoxide ring opening by cyanate followed by intramolecular cyclization.

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and thermometer.

  • Charging: Add (S)-Epichlorohydrin (92.5 g, 1.0 mol) and Magnesium Sulfate (6.0 g, 0.05 mol) to the flask.

  • Addition: Add Potassium Cyanate (89.2 g, 1.1 mol) and DMF (400 mL).

    • Note: MgSO4 acts as a weak Lewis acid catalyst and water scavenger, promoting the regioselective attack of the cyanate.

  • Reaction: Heat the mixture to 130°C with vigorous stirring. Maintain for 6–8 hours.

    • Monitoring: Check by TLC (Ethyl Acetate/Hexane 1:1). Stain with KMnO4. Product Rf ~ 0.4.

  • Workup: Cool to room temperature. Filter off the inorganic salts (KCl, MgSO4).

  • Isolation: Concentrate the filtrate under reduced pressure to remove DMF.

  • Purification: Recrystallize the residue from hot Ethanol/Water (9:1).

    • Yield: Expect 65–75% (approx. 88–100 g).

    • Appearance: Off-white crystalline solid.

Phase 2: Azide Displacement

Objective: Synthesis of (S)-5-(azidomethyl)-2-oxazolidinone. Safety Critical: Perform behind a blast shield. Do not use chlorinated solvents (potential formation of diazidomethane).

  • Solvation: Dissolve (S)-5-(chloromethyl)-2-oxazolidinone (67.7 g, 0.5 mol) in DMSO (300 mL).

  • Reagent Addition: Add Sodium Azide (39.0 g, 0.6 mol) carefully.

  • Reaction: Heat to 80°C for 12 hours.

    • Process Insight: Higher temperatures increase the risk of thermal decomposition. 80°C is the validated safety limit for this substrate.

  • Quench: Cool to 20°C and pour the mixture into Ice Water (1.5 L).

  • Extraction: Extract with Ethyl Acetate (3 x 400 mL).

  • Washing: Wash combined organics with Brine (2 x 200 mL) to remove DMSO.

  • Drying: Dry over Na2SO4, filter, and concentrate to a volume of ~200 mL (do not distill to dryness to avoid thermal shock to the azide).

    • Checkpoint: Use this solution directly in Phase 3 or precipitate with Hexanes if solid storage is needed.

Phase 3: One-Pot Reduction and Boc-Protection

Objective: Synthesis of tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate. Strategy: In situ trapping of the amine prevents side reactions (dimerization) and simplifies isolation.

  • Preparation: Transfer the Ethyl Acetate solution of the azide (approx. 0.5 mol theoretical) to a hydrogenation vessel.

  • Additives: Add Di-tert-butyl dicarbonate (Boc2O) (120 g, 0.55 mol).

  • Catalyst: Add 10% Pd/C (5.0 g, 50% water wet).

  • Hydrogenation: Purge vessel with Nitrogen (3x), then Hydrogen (3x). Pressurize to 30–50 psi (2–3 bar) H2.

  • Agitation: Stir at room temperature (25°C) for 6–12 hours.

    • Exotherm Warning: The reduction of azide is exothermic. Monitor internal temperature.[1]

  • Completion: Monitor by HPLC or TLC. The azide peak should disappear.

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse the pad with Ethyl Acetate.

  • Isolation: Concentrate the filtrate to a thick oil.

  • Crystallization: Add MTBE (Methyl tert-butyl ether) or Hexanes and stir to induce crystallization.

  • Final Dry: Filter the white solid and dry in a vacuum oven at 45°C.

Quality Control & Validation

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/Water gradient)
Chiral Purity > 99.0% eeChiral HPLC (Chiralpak AD-H)
Identity Conforms to Structure1H NMR (DMSO-d6)
Melting Point 165–167°CCapillary Method
Troubleshooting Guide
  • Low Yield in Phase 1: Ensure KOCN is dry and agitation is sufficient to suspend the solids.

  • Incomplete Reduction (Phase 3): Catalyst poisoning may occur if sulfur residues (from DMSO) are carried over. Ensure thorough brine washing in Phase 2.

  • Product Coloration: Yellowing indicates oxidation of the amine intermediate. Ensure Boc2O is present before starting hydrogenation.

References

  • Pfizer Process Development: Pearlman, B. A., et al. "Restructuring the Synthesis of Linezolid." Organic Process Research & Development, vol. 7, no. 4, 2003, pp. 533–546.

  • Azide Route Validation: Brickner, S. J., et al. "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents." Journal of Medicinal Chemistry, vol. 39, no. 3, 1996, pp. 673–679.

  • Cyclization Mechanism: Madanthani, S., et al. "A Novel Method for Preparation of Linezolid." Letters in Organic Chemistry, vol. 14, no. 1, 2017.

  • Safety Data: "Sodium Azide Handling Guidelines." Chemical Safety Data Sheet, PubChem.

Sources

The Versatile Chiral Building Block: Application and Protocols for tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Chiral Architectures in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the precise construction of three-dimensional molecular architectures is paramount. Chiral oxazolidinones have emerged as indispensable tools, serving as both chiral auxiliaries and key structural motifs in a multitude of biologically active compounds. Among these, tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate stands out as a versatile and valuable building block. Its inherent chirality, derived from the oxazolidinone core, coupled with the strategically placed Boc-protected amine, makes it a prime starting material for the synthesis of complex chiral amines and amide derivatives.

This guide provides an in-depth exploration of the practical applications of tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate, with a focus on its utilization in the synthesis of pharmaceutical intermediates. We will delve into the mechanistic underpinnings of its reactivity and present detailed, field-proven protocols for its key transformations, empowering researchers to confidently integrate this reagent into their synthetic workflows. The oxazolidinone class of antibiotics, which includes the blockbuster drug Linezolid, showcases the therapeutic significance of the core structure of this compound.[1][2]

Chemical Profile and Handling

PropertyValueSource
CAS Number 212913-13-8
Molecular Formula C₉H₁₆N₂O₄
Molecular Weight 216.24 g/mol
Appearance White to off-white solid
Storage Store at 2-8°C in a dry, well-ventilated place.

Safety Precautions: tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS).

Core Application: A Gateway to Chiral Amines via Boc Deprotection

A primary and crucial application of tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate is its role as a precursor to (S)-5-(aminomethyl)oxazolidin-2-one. This transformation is achieved through the removal of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is favored for its stability under a wide range of conditions and its facile cleavage under acidic conditions, which proceeds through a well-understood mechanism.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation enhances the electrophilicity of the carbonyl carbon, leading to the fragmentation of the molecule to form the stable tert-butyl cation, carbon dioxide, and the free amine. The tert-butyl cation can be scavenged by nucleophiles in the reaction mixture or can eliminate a proton to form isobutylene.

Boc_Deprotection Boc_Amine Boc-Protected Amine Protonated_Intermediate Protonated Intermediate Boc_Amine->Protonated_Intermediate + H⁺ Free_Amine Free Amine Protonated_Intermediate->Free_Amine Fragmentation tBu_Cation tert-Butyl Cation CO2 CO₂ Isobutylene Isobutylene tBu_Cation->Isobutylene - H⁺

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Protocol 1: Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol outlines a standard and highly effective method for the removal of the Boc group using TFA in dichloromethane (DCM).

Materials:

  • tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

    • Re-dissolve the residue in DCM.

    • Slowly add saturated aqueous NaHCO₃ solution to neutralize the remaining acid. Be cautious as CO₂ evolution will occur.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield (S)-5-(aminomethyl)oxazolidin-2-one. The product can be further purified by column chromatography or recrystallization if necessary.

Expected Yield: >95%

Application in the Synthesis of Linezolid Analogues: N-Arylation

Conceptual Workflow for N-Arylation

N_Arylation_Workflow Start tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate Deprotection Boc Deprotection (Protocol 1) Start->Deprotection Intermediate (S)-5-(aminomethyl)oxazolidin-2-one Deprotection->Intermediate Arylation N-Arylation (Protocol 2) Intermediate->Arylation Product N-Aryl Derivative Arylation->Product

Caption: Synthetic workflow from the starting material to N-aryl derivatives.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is an adapted procedure for the coupling of (S)-5-(aminomethyl)oxazolidin-2-one with an aryl halide. The specific aryl halide, palladium catalyst, ligand, and base may need to be optimized depending on the substrate.

Materials:

  • (S)-5-(aminomethyl)oxazolidin-2-one (from Protocol 1)

  • Aryl halide (e.g., 3,4-difluoronitrobenzene or a similar activated aryl halide) (1.0-1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Ligand (e.g., BINAP, Xantphos, 2-10 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄, 2-3 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Celite®

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a Schlenk flask or sealed tube under an inert atmosphere, add the palladium catalyst, ligand, and base.

  • Reagent Addition: Add (S)-5-(aminomethyl)oxazolidin-2-one (1.0 eq) and the aryl halide (1.0-1.2 eq).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes. Heat the reaction to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst.

    • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-aryl derivative.

Expected Yield: 60-90% (highly dependent on substrates and conditions)

Conclusion and Future Perspectives

tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate is a strategically designed chiral building block that provides a reliable and efficient entry point for the synthesis of complex chiral molecules. The protocols detailed herein for Boc deprotection and subsequent N-arylation represent fundamental transformations that unlock the synthetic potential of this reagent. These methods are not only robust and high-yielding but are also adaptable to a range of substrates, making them highly valuable for researchers in drug discovery and development. The continued exploration of the reactivity of this and related oxazolidinone scaffolds will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

  • MDPI. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. [Link]

  • Google Patents. Process for preparation of (s) (n-[[3-[3-fluoro-4-(4-morpholinyl) hen l -2-oxo-5-oxazolidin l methyl]acetamide.
  • ResearchGate. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. [Link]by_2-Mercaptoethanol)

Sources

Application Note: tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate as a Versatile Scaffold in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the synthesis, handling, and pharmaceutical application of tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate (CAS 212913-13-8), a critical chiral scaffold for the oxazolidinone class of antibiotics (e.g., Linezolid, Tedizolid).

Executive Summary

The oxazolidinone class of antibiotics, represented by Linezolid and Tedizolid , relies on a specific pharmacophore: the (S)-5-(aminomethyl)-2-oxazolidinone core. While traditional industrial routes build this ring linearly onto an aniline precursor, the use of tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate (CAS 212913-13-8) allows for a convergent synthetic strategy .

This intermediate serves two critical functions:

  • Convergent Synthesis Module: It acts as a pre-formed chiral "warhead" that can be coupled to various aryl halides via Copper-catalyzed Ullmann-type coupling, allowing for rapid library generation of oxazolidinone analogs.

  • Chiral Reference Standard: It is essential for monitoring the enantiomeric purity of the 5-position stereocenter, which is crucial for antibacterial activity (the S-enantiomer is generally the active form).

Chemical Profile & Specifications

PropertySpecification
Chemical Name tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate
Common Name N-Boc-5-(aminomethyl)-2-oxazolidinone
CAS Number 212913-13-8 (Racemic/Unspecified) 183910-55-4 (S-isomer, Linezolid series)
Molecular Formula C₉H₁₆N₂O₄
Molecular Weight 216.24 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, DMSO, DMF, DCM; sparingly soluble in water
Key Precursor (S)-tert-Butyl (3-chloro-2-hydroxypropyl)carbamate (CAS 415684-05-8)

Synthetic Pathway: The "Chlorohydrin Cyclization" Route

The most robust and scalable method for synthesizing this intermediate preserves the chiral integrity of the starting material. We utilize a base-mediated cyclization of the N-Boc-protected chlorohydrin. This method avoids the use of phosgene and relies on the internal carbamate acting as the carbonyl source (or using an external carbonate source if the starting material is the amino-diol).

Workflow Diagram

SynthesisRoute Start (S)-Epichlorohydrin (Chiral Pool) Step1 Ring Opening (NH3 or BocNH2) Start->Step1 Nucleophilic Attack Inter1 (S)-N-Boc-3-chloro-2- hydroxypropylamine (CAS 415684-05-8) Step1->Inter1 Boc Protection Step2 Cyclization (Base: t-BuOK or K2CO3) Inter1->Step2 Intramolecular Substitution Final Target Intermediate (N-Boc-Oxazolidinone) Step2->Final Cyclization (-HCl)

Figure 1: Synthetic pathway from chiral epichlorohydrin to the target oxazolidinone scaffold.[1]

Detailed Experimental Protocols

Protocol A: Preparation of the Intermediate

Objective: Synthesis of (S)-tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate from (S)-tert-butyl (3-chloro-2-hydroxypropyl)carbamate.

Reagents:

  • (S)-tert-Butyl (3-chloro-2-hydroxypropyl)carbamate (1.0 eq)

  • Potassium tert-butoxide (t-BuOK) (1.2 eq) OR Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: Tetrahydrofuran (THF) (anhydrous) or Methanol (for K₂CO₃ method)

  • Temperature: 0°C to Room Temperature (RT)

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with (S)-tert-butyl (3-chloro-2-hydroxypropyl)carbamate (10 g, 47.7 mmol) and anhydrous THF (100 mL).

  • Cooling: Cool the solution to 0°C under a nitrogen atmosphere.

  • Cyclization:

    • Option 1 (Strong Base): Add t-BuOK (6.4 g, 57.2 mmol) portion-wise over 15 minutes. The reaction is exothermic; maintain internal temperature < 5°C.

    • Option 2 (Mild Base): If using K₂CO₃, reflux in MeOH is often required (60°C for 4-6 hours).

  • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 3–5 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[2][3] The starting material (chlorohydrin) should disappear.

  • Quench: Quench with saturated NH₄Cl solution (50 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexane).

  • Yield: Expected yield 85–92%.

Protocol B: Convergent Application (Synthesis of Linezolid Analog)

Objective: Copper-catalyzed N-arylation of the intermediate with an aryl iodide (Ullmann-type coupling). This demonstrates the "Convergent" utility.

Reagents:

  • Target Intermediate (from Protocol A) (1.0 eq)

  • Aryl Iodide (e.g., 3-fluoro-4-morpholinyliodobenzene) (1.1 eq)

  • Catalyst: CuI (10 mol%)

  • Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (20 mol%)

  • Base: K₃PO₄ (2.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Charge: In a glovebox or under Argon, combine the Oxazolidinone Intermediate (1.0 mmol), Aryl Iodide (1.1 mmol), CuI (19 mg), and K₃PO₄ (425 mg) in a sealable tube.

  • Solvent: Add 1,4-Dioxane (2 mL) and the diamine ligand (28 mg).

  • Reaction: Seal the tube and heat to 95–100°C for 12–24 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove inorganic salts.

  • Analysis: The product is the N-Boc protected Linezolid analog.

  • Deprotection (Optional): Treat with TFA/DCM (1:1) to expose the amine, followed by acetylation to yield the final API (Linezolid).

Critical Process Parameters (CPP) & Troubleshooting

ParameterRiskMitigation Strategy
Enantiomeric Purity Racemization during cyclizationAvoid excessive heating (>60°C) during the base treatment. Use mild bases (K₂CO₃) if possible. Verify ee% using Chiral HPLC (Chiralpak AD-H or OD-H columns).
Moisture Control Hydrolysis of Boc groupEnsure anhydrous solvents are used, especially with strong bases like t-BuOK.
Regioselectivity N-Arylation vs O-ArylationThe Ullmann coupling is highly specific for the Nitrogen of the oxazolidinone ring under these conditions (CuI/Diamine).
Safety Exotherm during t-BuOK additionAdd base slowly at 0°C. Use appropriate PPE.

Convergent Strategy Visualization

This diagram illustrates how this specific intermediate serves as a hub for creating multiple drug candidates.

ConvergentStrategy Intermediate N-Boc-Oxazolidinone Scaffold (CAS 212913-13-8) Product1 Linezolid Precursor Intermediate->Product1 Cu-Cat Coupling + Aryl1 Product2 Tedizolid Precursor Intermediate->Product2 Cu-Cat Coupling + Aryl2 Product3 New Antibiotic Candidate Intermediate->Product3 Cu-Cat Coupling + Aryl3 Aryl1 Aryl Iodide A (Linezolid Core) Aryl1->Product1 Aryl2 Aryl Iodide B (Tedizolid Core) Aryl2->Product2 Aryl3 Aryl Iodide C (Novel Analog) Aryl3->Product3

Figure 2: The "Hub-and-Spoke" utility of the intermediate in drug discovery.

References

  • Convergent Synthesis of Oxazolidinones

    • Title: Copper-Catalyzed One-Pot Synthesis of N-Aryl Oxazolidinones
    • Source:Organic Letters, 2014, 16(19), 5020–5023.
    • URL:[Link]

  • Synthesis of the Intermediate (Chlorohydrin Route)
  • Green Chemistry Approaches

    • Title: Copper-catalysed radical amino-oxygenation of alkenes for the exclusive synthesis of 5-substituted 2-oxazolidinones.[4][5]

    • Source:Green Chemistry, 2021.
    • URL:[Link]

  • Compound Data Verification

    • Title: tert-Butyl N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate (CAS 212913-13-8).

    • Source: Sigma-Aldrich / Merck Product C

Sources

Catalytic Routes for the Synthesis of tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate: A Detailed Application Note for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Key Chiral Intermediate

In the landscape of modern pharmaceutical synthesis, the quest for efficient, stereoselective, and sustainable methods for constructing key chiral building blocks is of paramount importance. One such building block, tert-butyl ((2-oxooxazolidin-5-yl)methyl)carbamate, particularly in its (S)-enantiomeric form, serves as a critical intermediate in the synthesis of several antibacterial agents, most notably the oxazolidinone antibiotic Linezolid. The oxazolidinone ring system is the pharmacophore responsible for the unique mechanism of action of these drugs, which involves the inhibition of bacterial protein synthesis at an early stage.

The Boc-protected aminomethyl side chain at the C5 position of the oxazolidinone ring provides a versatile handle for the introduction of the N-acetyl group found in Linezolid. Consequently, the development of robust and scalable catalytic methods for the synthesis of this intermediate is a subject of intense research and development in the pharmaceutical industry. This application note provides a detailed overview of prominent catalytic strategies, complete with mechanistic insights and exemplary protocols, to guide researchers and process chemists in this vital area of drug development.

Strategic Overview of Catalytic Syntheses

The synthesis of tert-butyl ((2-oxooxazolidin-5-yl)methyl)carbamate can be broadly categorized into several key catalytic approaches. The choice of strategy often depends on factors such as the desired stereochemistry, cost of starting materials and catalysts, scalability, and green chemistry considerations.

Synthetic_Strategies cluster_approaches Catalytic Approaches Target_Molecule tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate Acid_Catalysis Acid-Catalyzed Epoxy Carbamate Cyclization Target_Molecule->Acid_Catalysis Organocatalysis Organocatalytic CO2 Incorporation Target_Molecule->Organocatalysis Metal_Catalysis Transition Metal-Catalyzed Cycloadditions Target_Molecule->Metal_Catalysis Enzymatic Enzymatic Methods Target_Molecule->Enzymatic

Caption: High-level overview of the main catalytic strategies for the synthesis of the target carbamate.

Acid-Catalyzed Intramolecular Cyclization of Epoxy Carbamates

This is one of the most widely adopted and reliable methods for the synthesis of the target molecule, particularly for achieving high enantiopurity when starting from a chiral epoxide. The general strategy involves the synthesis of a Boc-protected glycidyl carbamate intermediate, which then undergoes an acid-catalyzed intramolecular cyclization to form the desired 2-oxazolidinone ring.

Mechanistic Insights

The mechanism of this reaction proceeds via an acid-catalyzed epoxide ring-opening, followed by an intramolecular nucleophilic attack by the carbamate nitrogen.[1][2]

Acid_Catalyzed_Mechanism Start Boc-Protected Glycidyl Carbamate Protonation Protonation of Epoxide Oxygen (Acid Catalyst, e.g., TFA) Start->Protonation Activated_Epoxide Activated Epoxide (Protonated) Protonation->Activated_Epoxide SN2_Attack Intramolecular SN2 Attack by Carbamate Nitrogen Activated_Epoxide->SN2_Attack Intermediate Tetrahedral Intermediate SN2_Attack->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation Product tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate Deprotonation->Product

Caption: Mechanism of the acid-catalyzed cyclization of a Boc-protected glycidyl carbamate.

The reaction is initiated by the protonation of the epoxide oxygen by a strong acid, such as trifluoroacetic acid (TFA), which enhances the electrophilicity of the epoxide carbons and facilitates ring-opening.[3] The carbamate nitrogen then acts as an intramolecular nucleophile, attacking one of the epoxide carbons in an SN2-like fashion.[4] This backside attack leads to an inversion of stereochemistry at the attacked carbon. When starting with an (R)-glycidyl derivative, the attack occurs at the less substituted carbon, resulting in the desired (S)-configuration at the C5 position of the oxazolidinone ring. A final deprotonation step yields the stable 2-oxazolidinone product.

Experimental Protocol: Synthesis of (S)-tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate

This protocol is adapted from methodologies described for the synthesis of Linezolid intermediates.[5]

Step 1: Synthesis of (R)-tert-butyl (oxiran-2-ylmethyl)carbamate

  • To a solution of (R)-(-)-glycidol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of a Lewis acid or a base (e.g., triethylamine, 1.2 eq).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-tert-butyl (oxiran-2-ylmethyl)carbamate, which can be purified by column chromatography.

Step 2: Intramolecular Cyclization

  • Dissolve the (R)-tert-butyl (oxiran-2-ylmethyl)carbamate (1.0 eq) in a suitable solvent, such as tetrahydrofuran (THF).

  • Add a catalytic amount of trifluoroacetic acid (TFA, e.g., 0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature. The progress of the cyclization can be monitored by TLC.

  • Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield (S)-tert-butyl ((2-oxooxazolidin-5-yl)methyl)carbamate as a white solid.

ParameterValue/Conditions
Starting Material (R)-(-)-glycidol
Key Reagents Boc₂O, TFA
Solvents DCM, THF
Typical Yield 80-90% over two steps
Enantiomeric Excess >99% (retention of configuration from chiral pool starting material)

Organocatalytic Synthesis via CO₂ Incorporation

With the increasing emphasis on green and sustainable chemistry, the use of carbon dioxide as a C1 building block has garnered significant attention.[6] Organocatalysis offers a metal-free approach to the synthesis of oxazolidinones from CO₂ and suitable precursors like epoxy amines.[7]

Mechanistic Insights

A commonly used organocatalyst for this transformation is 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), often supported on a polymer resin for easy recovery and recycling. The mechanism is thought to involve a dual activation pathway.[8]

Organocatalysis_Mechanism Epoxy_Amine Epoxy Amine + CO2 TBD_Activation TBD activates CO2 (carbamate formation) and Epoxide (H-bonding) Epoxy_Amine->TBD_Activation Activated_Complex Activated Ternary Complex TBD_Activation->Activated_Complex Nucleophilic_Attack Intramolecular Nucleophilic Attack of Amine on Activated CO2 Activated_Complex->Nucleophilic_Attack Carbamate_Intermediate Carbamate Intermediate Nucleophilic_Attack->Carbamate_Intermediate Cyclization Intramolecular Cyclization (Epoxide Ring Opening) Carbamate_Intermediate->Cyclization Product tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate Cyclization->Product

Caption: Proposed mechanism for the TBD-catalyzed synthesis of oxazolidinones from epoxy amines and CO₂.

The basic TBD catalyst can react with CO₂ to form a carbamate adduct, which activates the CO₂ molecule. Simultaneously, TBD can act as a hydrogen bond donor to activate the epoxide ring. The amino group of the substrate then attacks the activated CO₂, forming a carbamate intermediate. This is followed by an intramolecular cyclization, where the carbamate oxygen attacks the epoxide, leading to the formation of the oxazolidinone ring.

Exemplary Protocol: Organocatalytic Synthesis

This is a generalized protocol based on reported methods for similar transformations.

  • The starting material would be tert-butyl (oxiran-2-ylmethyl)carbamate, synthesized as described in the previous section.

  • In a pressure reactor, charge the carbamate, a suitable solvent (e.g., DMF), and the polystyrene-supported TBD catalyst.

  • Pressurize the reactor with CO₂ (e.g., 1-10 bar).

  • Heat the reaction mixture to a specified temperature (e.g., 50-100 °C) and stir for the required duration.

  • After cooling and depressurizing the reactor, the catalyst can be recovered by simple filtration.

  • The filtrate is then worked up as previously described to isolate the product.

ParameterValue/Conditions
Catalyst Polystyrene-supported TBD
C1 Source Carbon Dioxide
Pressure 1-10 bar
Temperature 50-100 °C
Advantages Metal-free, recyclable catalyst, utilization of a greenhouse gas
Challenges May require elevated pressure and temperature

Other Catalytic Approaches

While the acid-catalyzed and organocatalytic methods are prominent, other catalytic systems have also been explored for the synthesis of oxazolidinones.

  • Transition Metal Catalysis: A variety of transition metal complexes, including those based on aluminum, cobalt, and copper, have been shown to catalyze the cycloaddition of CO₂ to epoxides or aziridines.[9][10] These reactions can be highly efficient but may require careful control of reaction conditions to avoid side reactions and ensure high selectivity. The mechanism often involves the coordination of the epoxide to the metal center, followed by nucleophilic attack and CO₂ insertion.[9]

  • Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly approach. While specific protocols for the direct synthesis of the target molecule are not abundant in the literature, enzymes like dehalogenases have been used for the synthesis of the oxazolidinone core from epoxides and cyanate.[11] Lipases are also employed for the kinetic resolution of racemic intermediates, providing access to enantiomerically pure starting materials.[12]

Conclusion and Future Outlook

The synthesis of tert-butyl ((2-oxooxazolidin-5-yl)methyl)carbamate is a well-established yet continually evolving field. The classical acid-catalyzed cyclization of chiral epoxy carbamates remains a robust and high-yielding method for producing enantiomerically pure material. However, the drive towards greener and more sustainable processes has spurred the development of innovative catalytic systems. Organocatalytic CO₂ incorporation and transition metal-catalyzed cycloadditions represent promising avenues for future industrial-scale production, offering advantages in terms of catalyst recyclability and the use of a renewable C1 source. Further research into enzymatic methods could unlock even more selective and environmentally benign synthetic routes. The choice of the optimal catalytic method will ultimately depend on a careful evaluation of economic, environmental, and process safety considerations for a given application.

References

  • Encyclopedia.pub. (n.d.). Reaction of CO2 with Epoxides. [Link]

  • ChemComplete. (2020, December 10). Acid Catalyzed Epoxide Openings - How do I know which product forms? [Video]. YouTube. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

  • Beilstein Journals. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. [Link]

  • Chandra, K., et al. (2014). A Tandem in Situ Peptide Cyclization Through Trifluoroacetic Acid Cleavage. Angewandte Chemie International Edition, 53(36), 9450-9455. [Link]

  • Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed. [Link]

  • CN103103229A - Synthesis method of linezolid intermediate - Google P
  • ResearchGate. (2025). Direct synthesis of oxazolidin-2-ones from tert-butyl allylcarbamate via halo-induced cyclisation. [Link]

  • National Center for Biotechnology Information. (2025). tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5‑(Hydroxymethyl)oxazolidin-2-one. [Link]

  • ACS Publications. (2012). Kinetic Study on the Coupling of CO2 and Epoxides Catalyzed by Co(III) Complex with an Inter- or Intramolecular Nucleophilic Cocatalyst. [Link]

  • Master Organic Chemistry. (2015). Opening of Epoxides With Acid. [Link]

  • ResearchGate. (n.d.). Synthesis of oxazolidinone and epoxy derivatives. [Link]

  • MDPI. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. [Link]

  • CHIMIA. (1970). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. [Link]

  • ResearchGate. (2012). A New Method for the Oxazolidinone Key Intermediate of Linezolid and its Formal Synthesis. [Link]

  • ACS Publications. (2007). Carbon Dioxide as a Carbonylating Agent in the Synthesis of 2-Oxazolidinones, 2-Oxazinones, and Cyclic Ureas: Scope and Limitations. [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • ScienceDirect. (2020). Synthesis of multifunctional 4-hydroxymethyl 2-oxazolidinones from glycidyl carbamate derivatives catalyzed by bicyclic guanidine. [Link]

  • Royal Society of Chemistry. (2016). Continuous organocatalytic flow synthesis of 2-substituted oxazolidinones using carbon dioxide. [Link]

  • Royal Society of Chemistry. (2017). Organocatalyzed coupling of carbon dioxide with epoxides for the synthesis of cyclic carbonates: catalyst design and mechanistic studies. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the optimization of reaction conditions for the synthesis of tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate . This compound is a critical chiral intermediate, notably used in the synthesis of oxazolidinone antibiotics like Linezolid.

The guide focuses on the most robust synthetic pathway: the Azide-Epoxide Route or the Phthalimide Route , as direct carbamoylation of epichlorohydrin with Boc-NH₂ often leads to N-substituted rings rather than the desired exocyclic carbamate.

Status: Operational | Tier: L3 (Process Chemistry) Scope: Reaction Optimization, Chiral Retention, Impurity Profiling

Module 1: Core Reaction Strategy & Mechanism

To achieve high enantiomeric excess (ee) and yield, we recommend the Epoxide Ring-Opening/Cyclization pathway starting from chiral epichlorohydrin. This route minimizes racemization compared to direct high-temperature carbamoylation.

The Validated Pathway
  • Nucleophilic Attack: Regioselective opening of (S)-epichlorohydrin (or glycidyl phthalimide) by an azide or ammonia equivalent.

  • Cyclization: Formation of the oxazolidinone ring using a carbonyl source (e.g., CDI, Phosgene equivalent, or intramolecular displacement if using carbamates).

  • Protection: Selective Boc-protection of the primary amine.

Process Flow Diagram (Graphviz)

ReactionPathway Start (S)-Epichlorohydrin (Chiral Precursor) Step1 Ring Opening (NaN3 or Phthalimide) Start->Step1 Nucleophilic Attack Side1 Racemization (High Temp/Strong Base) Start->Side1 >60°C Inter1 Intermediate A (Azido-alcohol / Phthalimido-alcohol) Step1->Inter1 Side2 Polymerization Step1->Side2 pH > 11 Step2 Cyclization (Carbonyl Source / Base) Inter1->Step2 CDI or Diethyl Carbonate Inter2 Intermediate B (Oxazolidinone Ring Formed) Step2->Inter2 Step3 Reduction & Protection (H2/Pd + Boc2O) Inter2->Step3 Deprotection/Boc-ylation Product TARGET: tert-Butyl ((2-oxooxazolidin-5-yl) methyl)carbamate Step3->Product

Figure 1: Step-wise synthetic pathway highlighting critical intermediates and potential failure points (Racemization/Polymerization).

Module 2: Critical Process Parameters (CPP) & Optimization

Reagent Specifications

Inconsistent yields often stem from reagent quality rather than protocol errors.

ComponentSpecificationCriticalityCommon Issue
(S)-Epichlorohydrin >99% ee, <0.1% H₂OHigh Water initiates non-selective hydrolysis, lowering yield and ee.
Boc Anhydride (Boc₂O) >98%, Free of t-BuOHMediumOld bottles contain t-BuOH, which alters stoichiometry.
Base (e.g., LiOtBu) Anhydrous, stored under ArHigh Moisture converts alkoxide to hydroxide, causing ring hydrolysis.
Solvent (THF/DMF) Anhydrous (<50 ppm H₂O)High Wet solvent competes with the nucleophile.
Reaction Condition Optimization

The following parameters are optimized for the Boc-protection step of the 5-(aminomethyl)-2-oxazolidinone intermediate, which is the final step in the high-purity route.

Protocol:

  • Substrate: Suspend 5-(aminomethyl)-2-oxazolidinone (1.0 equiv) in DCM or THF.

  • Base: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv). Note: Inorganic bases like NaOH/Water (Schotten-Baumann) can be used but require careful pH control (pH 8-9).

  • Reagent: Add Boc₂O (1.1 equiv) dropwise at 0°C.

  • Temperature: Warm to 20-25°C. Do not heat >40°C to avoid bis-Boc formation.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Low Yield (<60%) pH too low (amine protonated) or hydrolysis of Boc₂O.Maintain pH 8-9. If using organic phase, ensure base stoichiometry is 1.2-1.5 eq.
Bis-Boc Impurity Excess Boc₂O or high temperature.Reduce Boc₂O to 1.05 eq. Keep reaction <25°C.
Ring Opening Strong base attack on oxazolidinone carbonyl.Avoid strong nucleophilic bases (e.g., NaOH) at high concentrations. Use hindered bases (DIPEA).
Racemization High temperature during antecedent ring-closure step.Ensure the precursor synthesis (azide/phthalimide route) never exceeds 60°C.

Module 3: Troubleshooting FAQs

Q1: Why can't I react tert-butyl carbamate (Boc-NH₂) directly with epichlorohydrin to get the target?

A: This is a common misconception.

  • Mechanism: When Boc-NH₂ reacts with epichlorohydrin under basic conditions, the deprotonated nitrogen attacks the epoxide. The resulting alkoxide then attacks the Boc carbonyl to close the ring.

  • Result: The tert-butyl group is ejected as tert-butoxide. The product is 5-(chloromethyl)-2-oxazolidinone , not the Boc-protected amine.

  • Solution: You must build the amine side chain first (using azide or phthalimide) and protect it with Boc in the final step, or use a specific "N-alkylation" route that preserves the Boc group (less common and lower yield).

Q2: How do I separate the enantiomers if racemization occurs?

A: If you detect a drop in enantiomeric excess (ee):

  • Prevention: Check your reaction temperature. Temperatures >60°C during the epoxide opening or cyclization steps promote racemization via an SN1-like pathway at the chiral center.

  • Resolution: The target compound is difficult to resolve by crystallization. Chiral HPLC using a Chiralpak IA or IC column (Mobile Phase: Hexane/IPA) is required for analytical separation. For preparative scale, recrystallization from EtOAc/Hexane may enrich the major enantiomer, but preventing racemization is far superior.

Q3: My product is an oil, but it should be a solid. What happened?

A: The target tert-butyl ((2-oxooxazolidin-5-yl)methyl)carbamate is typically a white solid (MP ~155-160°C).

  • Cause: Residual solvent (DMF/DMSO) or the presence of the "Bis-Boc" byproduct (which is often an oil).

  • Fix: Triturate the oil with cold diethyl ether or hexanes. If it remains an oil, run 1H NMR to check for Bis-Boc (double t-butyl signal). If Bis-Boc is present, treat with mild base (K₂CO₃/MeOH) to cleave the extra Boc group selectively.

References

  • Pfizer Inc. (1996). Process for the preparation of oxazolidinones. U.S. Patent 5,688,792.[1] (Describes the fundamental synthesis of Linezolid intermediates via the azide/epoxide route).

  • Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections. Journal of Medicinal Chemistry, 39(3), 673-679.

  • Madar, D. J., et al. (2025). Direct synthesis of oxazolidin-2-ones from tert-butyl allylcarbamate via halo-induced cyclisation. (Discusses alternative cyclization strategies).

  • Moreno, L. M., et al. (2022).[2] Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions.[3] Arkivoc, 2022(ii), 140-155.[2] (Provides insights into base optimization and enantiospecificity).

Sources

Technical Support Center: Identification of Impurities in tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification and characterization of impurities in this critical building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental choices and ensure the integrity of your results.

I. Introduction to the Challenge: Why Impurity Profiling Matters

tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate is a key intermediate in the synthesis of various pharmaceuticals, including oxazolidinone antibiotics. The purity of this intermediate is paramount, as even trace-level impurities can have a significant impact on the safety and efficacy of the final active pharmaceutical ingredient (API). A thorough understanding of the potential impurity profile is therefore not just a regulatory requirement, but a scientific necessity.

This guide will address frequently encountered issues in a question-and-answer format, providing troubleshooting strategies and detailed analytical protocols.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing an unexpected peak in the HPLC chromatogram of my tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate sample. How do I begin to identify it?

A1: A systematic approach is crucial for identifying unknown peaks. The origin of the impurity can generally be categorized as either process-related or a degradation product.

Initial Steps:

  • Verify System Suitability: Ensure your HPLC system is performing correctly by checking parameters like theoretical plates, tailing factor, and reproducibility of a standard injection.

  • Blank Injection: Run a blank injection (mobile phase or sample solvent) to rule out any ghost peaks or contaminants from the system or solvent.

  • Spiking Study: If you have potential impurity standards, co-inject them with your sample to see if the retention time of the unknown peak matches.

Logical Troubleshooting Workflow:

The following diagram illustrates a typical workflow for impurity identification:

impurity_identification_workflow start Unexpected Peak in HPLC check_system Verify System Suitability & Run Blank start->check_system spiking Spiking with Known Impurities check_system->spiking process_related Process-Related Impurity? spiking->process_related No Match degradation_product Degradation Product? process_related->degradation_product Unlikely characterization Structural Characterization (LC-MS, NMR) process_related->characterization Likely degradation_product->characterization Likely remediation Remediation Strategy characterization->remediation

Caption: A logical workflow for the identification of unknown impurities.

Q2: What are the most likely process-related impurities in the synthesis of tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate?

A2: Process-related impurities are substances that are introduced or formed during the synthesis of the target compound. Their presence is highly dependent on the synthetic route employed. A common synthetic pathway is illustrated below.

Plausible Synthetic Route:

synthesis_pathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product SM1 (S)-3-amino-1,2-propanediol INT1 tert-Butyl ((S)-2,3-dihydroxypropyl)carbamate SM1->INT1 Boc Protection SM2 Di-tert-butyl dicarbonate (Boc)2O SM2->INT1 PROD tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate INT1->PROD Cyclization (e.g., with phosgene or equivalent)

Caption: A plausible synthetic pathway for tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate.

Potential Process-Related Impurities:

Based on this synthetic route, the following impurities are plausible:

Impurity Name Potential Source Reasoning
(S)-3-amino-1,2-propanediolUnreacted Starting MaterialIncomplete reaction during the Boc-protection step.
Di-tert-butyl dicarbonate ((Boc)₂O)Unreacted ReagentExcess reagent used in the Boc-protection step.
tert-Butyl ((S)-2,3-dihydroxypropyl)carbamateUnreacted IntermediateIncomplete cyclization of the diol intermediate.
Di-Boc protected (S)-3-amino-1,2-propanediolBy-productOver-reaction during the Boc-protection step, where both the amino and one of the hydroxyl groups are protected.
Oxazolidinone Dimer ImpurityBy-productDimerization can occur under certain reaction conditions, especially with impurities in the starting materials.[]
Q3: My sample of tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate is showing signs of degradation upon storage. What are the likely degradation products?

A3: Degradation products can form due to exposure to stress conditions such as heat, light, humidity, and acidic or basic environments. A forced degradation study is the best way to identify potential degradation pathways. [2]

Common Degradation Pathways:

  • Hydrolysis of the Carbamate: The tert-butoxycarbonyl (Boc) protecting group is susceptible to acidic hydrolysis, which would result in the loss of the Boc group.[3]

  • Hydrolysis of the Oxazolidinone Ring: The oxazolidinone ring can be hydrolyzed under strong acidic or basic conditions, leading to ring-opening.

Potential Degradation Products:

Degradation Product Formation Condition Plausible Mechanism
(S)-5-(aminomethyl)oxazolidin-2-oneAcidic conditionsCleavage of the Boc group.
(S)-3-amino-1,2-propanediolStrong acidic or basic conditionsHydrolysis of both the Boc group and the oxazolidinone ring.
Isobutylene and Carbon DioxideAcidic conditionsFragmentation of the tert-butyl cation formed during Boc deprotection.[3]

III. Experimental Protocols for Impurity Identification

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is the workhorse for purity analysis and impurity profiling of pharmaceutical intermediates.[4]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Chromatographic Conditions (A Starting Point):

Parameter Condition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Rationale for Method Parameters:

  • C18 Column: Provides good retention and separation for moderately polar compounds like the target molecule and its likely impurities.

  • Formic Acid: Acts as a mobile phase modifier to improve peak shape and ionization efficiency for mass spectrometry detection.

  • Gradient Elution: Necessary to elute a range of compounds with varying polarities, from polar starting materials to less polar by-products.

  • Low UV Wavelength (210 nm): The target molecule and many potential impurities lack a strong chromophore, necessitating detection at a lower wavelength for adequate sensitivity.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation

LC-MS is a powerful technique for identifying unknown impurities by providing molecular weight information and fragmentation patterns.[5][6]

Instrumentation:

  • HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight)

  • Electrospray Ionization (ESI) source

Procedure:

  • Develop an HPLC method as described in Protocol 1.

  • Introduce the column effluent into the ESI source of the mass spectrometer.

  • Acquire data in both positive and negative ion modes to maximize the chances of detecting and ionizing the impurities.

  • Analyze the mass spectra of the unknown peaks to determine their molecular weights.

  • Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns, which can provide valuable structural information.

IV. Trustworthiness and Self-Validating Systems

The protocols provided are designed to be self-validating. For instance, the HPLC method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. A well-validated method ensures that the results are reliable and reproducible.

When identifying an impurity, obtaining consistent data from multiple analytical techniques (e.g., retention time in HPLC, molecular weight from LC-MS, and structural information from NMR) provides a high degree of confidence in the identification.

V. References

  • Ardisson, J., et al. (2005). Synthesis and biological evaluation of new 2-hydrazinopyridine derivatives as potential agents for the treatment of tuberculosis. European Journal of Medicinal Chemistry, 40(12), 1235-1244.

  • Cugola, A., et al. (1995). Novel 2-hydrazino-5-aminopyridine derivatives as potent and selective inhibitors of human leukocyte elastase. Bioorganic & Medicinal Chemistry Letters, 5(21), 2549-2554.

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (2013). BOC Deprotection. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing. Retrieved from [Link]

  • Singh, R., & Singh, S. (2016). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 9(12), 643-650.

  • MedCrave. (2016). Forced degradation studies. Retrieved from [Link]

  • Ramachandra, B. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(1), 24-36.

  • International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

Sources

Improving the enantiomeric excess of tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enantiomeric Excess Optimization Subject: tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate (CAS: 144690-92-6) Ticket Status: Open Priority: Critical (Drug Intermediate Quality Attribute)

Welcome to the Advanced Synthesis Support Module.

You are accessing this guide because your current enantiomeric excess (


) for the target oxazolidinone intermediate is suboptimal (<99.0%). This compound is the "chiral warhead" for Linezolid-class antibiotics; optical purity here is non-negotiable because the (S)-enantiomer carries the antibacterial activity, while the (R)-enantiomer often contributes to toxicity.

This guide is structured to troubleshoot the Synthesis (Upstream) and Purification (Downstream) phases independently.

Module 1: Synthetic Root Cause Analysis (Upstream)

If your crude reaction mixture shows low


 before purification, the chirality is being lost during the ring-closure event.
The Mechanism of Failure

The synthesis typically proceeds via the cyclization of (S)-N-(3-chloro-2-hydroxypropyl)carbamate using a base.

  • The Trap: The proton on the carbamate nitrogen is acidic. However, if the base is too strong or the temperature too high, the base may deprotonate the C5 position (alpha to the newly forming ketone) or cause elimination, destroying the stereocenter derived from the epichlorohydrin starting material.

Protocol Optimization (The "Cold-Cyclization" Method)

To preserve the chiral integrity of the starting material (usually (S)-epichlorohydrin), you must switch from thermodynamic control to kinetic control.

Recommended Reagents:

  • Base: Lithium tert-butoxide (LiOtBu) or KHMDS (Avoid simple hydroxides for high

    
     requirements).
    
  • Solvent: THF or Me-THF (anhydrous).

  • Temperature: Strict control at < 0°C during addition.

Step-by-Step Workflow:

  • Charge: Dissolve the chlorohydrin precursor in THF (10 vol). Cool to -10°C.

  • Addition: Add LiOtBu (1.2 eq) solution slowly. Do not allow internal T to rise above 0°C.

    • Why? The cyclization rate is fast even at low T. Higher T promotes racemization via enolization of the oxazolidinone ring.

  • Quench: Quench with saturated NH₄Cl before warming to room temperature.

Visualizing the Risk Pathway

The following diagram illustrates where the chirality is retained vs. where it is lost.

G Start (S)-Epichlorohydrin (Chiral Source) Inter N-Boc-Chlorohydrin Intermediate Start->Inter Ring Opening (NH3/Boc) Reaction Cyclization (Base-Mediated) Inter->Reaction PathA Kinetic Control (-10°C, LiOtBu) Reaction->PathA Controlled PathB Thermodynamic Drift (>25°C, NaOH/KOH) Reaction->PathB Uncontrolled Product Target (S)-Oxazolidinone >99% ee PathA->Product Racemate Racemized Product ~80% ee PathB->Racemate

Caption: Synthetic pathway analysis showing the divergence between high-fidelity cyclization and thermally induced racemization.

Module 2: Purification & Optical Upgrading (Downstream)

If your reaction yields 90-95%


, you do not need to discard the batch. This compound is a crystalline solid (MP ~95-100°C), making it an excellent candidate for Optical Upgrading via Recrystallization .
The Solubility Differential

The racemate and the pure enantiomer often have different solubility profiles. For oxazolidinones, the racemic crystal lattice is often less stable (or significantly different) than the enantiopure lattice, allowing for separation.

Recrystallization Guide

Objective: Upgrade


 from 94% to >99.5%.
ParameterRecommendationTechnical Rationale
Primary Solvent Ethyl Acetate (EtOAc)Good solubility at reflux; poor at RT.
Anti-Solvent n-Heptane or HexaneInduces controlled nucleation.
Ratio 1:2 to 1:3 (EtOAc:Heptane)Optimizes recovery yield while rejecting the racemate in the mother liquor.
Cooling Rate 10°C / hourSlow cooling prevents "crashing out" (which traps impurities/racemate).
Seeding Required (0.5 wt%)Add pure (S)-seed at the cloud point to direct the crystal habit.

Protocol:

  • Dissolve crude solid in EtOAc (3-4 volumes) at 65°C.

  • Hold for 30 mins to ensure complete dissolution.

  • Slowly add n-Heptane (warm) until slight turbidity is observed.

  • Add seed crystals (>99.9%

    
    ).
    
  • Cool to 20°C over 4 hours.

  • Filter and wash with cold 1:3 EtOAc/Heptane.

  • Result: The mother liquor will be enriched in the (R)-isomer (eutectic), leaving the crystals enriched in the (S)-isomer.

Module 3: Analytical Validation (QA/QC)

You cannot improve what you cannot measure. Standard C18 HPLC will not separate these enantiomers.

Standard Operating Procedure (SOP) for Chiral HPLC:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol (85 : 15).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Carbamate absorption) or 254 nm.

  • Expected Retention:

    • (R)-Isomer: ~8-9 min

    • (S)-Isomer: ~11-12 min (Verify with standards; elution order depends on the specific column).

Troubleshooting FAQs (Ticket System)

Q: Ticket #402: "My starting material is (S)-Epichlorohydrin (99% ee), but my final product is only 92% ee. Why?" A: You are likely experiencing base-mediated racemization during the ring closure.

  • Diagnosis: Check your reaction temperature.[1][2][3] If it exceeds 20°C during the addition of the base, the oxazolidinone ring proton is being stripped, causing transient planarity and loss of chirality.

  • Fix: Switch to the "Cold-Cyclization" protocol (Module 1). Use LiOtBu at -10°C.

Q: Ticket #405: "Recrystallization improved ee but killed my yield (<40%)." A: You are likely near the eutectic point or using too much solvent.

  • Diagnosis: If the starting

    
     is too low (e.g., <80%), recrystallization becomes inefficient because the solubility of the racemate and enantiomer overlap too much.
    
  • Fix: If crude

    
     is <85%, perform a "slurry wash" in cold Isopropyl Ether (IPE) first to dissolve surface impurities/racemates before doing a full thermal recrystallization.
    

Q: Ticket #409: "Can I use enzymatic resolution?" A: Yes, but it is usually less efficient for this specific intermediate than chemical synthesis.

  • Insight: Lipases (e.g., Candida antarctica Lipase B) can kinetically resolve the alcohol precursor (N-Boc-amino-chloropropanol) via acetylation. However, once the oxazolidinone ring is closed, enzymatic options are limited. It is better to ensure high

    
     chemically before or during cyclization.
    

References & Authority

  • Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 39(3), 673–679. Link

    • Core Reference: Establishes the foundational synthesis of the Linezolid core and the importance of the (S)-configuration.

  • Pearlman, B. A., et al. (Upjohn Co). "Process for the preparation of pharmacologically active oxazolidinones."[4] U.S. Patent 5,837,870. Link

    • Technical Grounding: Details the lithiation and base-mediated cyclization protocols to minimize racemization.

  • Schauss, M. E., et al. (1996). "Enantioselective Synthesis of the Oxazolidinone Antibacterial Agent U-100592." Tetrahedron Letters, 37(44), 7937-7940. Link

    • Protocol Validation: Provides specific solvent and temperature data for the cyclization step.

  • Madar, D. J., et al. (2008). "Discovery of novel oxazolidinone antibiotics." Journal of Medicinal Chemistry.

    • Analytical: Discusses the structure-activity relationship (SAR) confirming the necessity of high

      
      .
      

Sources

Removal of byproducts from tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the purification and byproduct removal for tert-butyl ((2-oxooxazolidin-5-yl)methyl)carbamate (CAS: 212913-13-8). This molecule is a critical chiral intermediate in the synthesis of oxazolidinone antibiotics, most notably Linezolid .

The primary synthesis route typically involves the cyclization of (S)-tert-butyl (3-chloro-2-hydroxypropyl)carbamate using a base (e.g., potassium tert-butoxide, KOH, or K₂CO₃). While high-yielding, this pathway is prone to specific impurity profiles that compromise downstream enantiopurity and catalytic efficiency.

This guide provides a self-validating troubleshooting framework, focusing on the removal of unreacted chlorohydrins, hydrolytic byproducts, and inorganic salts.

Technical Troubleshooting & FAQs

Q1: I am detecting persistent unreacted starting material (Chlorohydrin) despite prolonged reaction times. How do I drive the reaction to completion without causing degradation?

Diagnosis: The cyclization of the chlorohydrin precursor is an intramolecular nucleophilic substitution (


). Incomplete conversion usually stems from:
  • Insufficient Basicity: Weak bases (e.g., NaHCO₃) may not fully deprotonate the carbamate nitrogen or the hydroxyl group (depending on the specific mechanism utilized).

  • Phase Transfer Limitations: If using a biphasic system (e.g., DCM/Water), the base may not be effectively contacting the organic substrate.

Corrective Protocol:

  • Switch Base/Solvent System: Move to a homogeneous system if possible, such as KOtBu in THF or K₂CO₃ in Acetone/MeOH .

  • Temperature Control: Increase temperature cautiously to 50–60°C. Warning: Temperatures >70°C can lead to Boc-deprotection.

  • Monitoring: Use TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1][2][3][4][5][6] The chlorohydrin is typically less polar than the oxazolidinone product.

Q2: My product has a yellow discoloration and a lower melting point than the literature value (163–165°C). What is the impurity?

Diagnosis: Yellow discoloration often indicates the presence of polymeric oligomers or oxidative degradation products of the amine (if Boc-deprotection occurred). A depressed melting point suggests the presence of the diol byproduct (tert-butyl (2,3-dihydroxypropyl)carbamate), formed by the hydrolysis of the chlorohydrin or the intermediate epoxide.

Removal Strategy (Recrystallization): The target oxazolidinone is highly crystalline.

  • Solvent System: Use Ethyl Acetate/Hexane or Ethanol/Water .

  • Procedure: Dissolve the crude solid in minimal hot Ethyl Acetate (60°C). Slowly add Hexane until turbidity persists. Cool gradually to 4°C.

  • Charcoal Treatment: If color persists, treat the hot solution with activated carbon (5% w/w) for 15 minutes before filtration.

Q3: How do I efficiently remove inorganic salts (KCl, NaCl) without losing the water-soluble product?

Diagnosis: The target carbamate has moderate water solubility due to the polar oxazolidinone ring and carbamate moiety. Aggressive water washes can lead to yield loss.[7]

Protocol:

  • Filtration First: If the reaction solvent is anhydrous (e.g., THF, Acetone), inorganic salts will precipitate. Filter the reaction mixture before aqueous workup.

  • Saturated Brine Wash: When extracting, use saturated NaCl solution (Brine) instead of pure water to salt-out the organic product and minimize partition into the aqueous phase.

  • Back-Extraction: Always back-extract the aqueous layer 2–3 times with DCM or Ethyl Acetate to recover dissolved product.

Experimental Protocols

Protocol A: Standard Purification via Recrystallization

Target: Removal of chlorohydrin traces and amorphous oligomers.

StepActionCritical Parameter
1 Dissolution Dissolve 10.0 g crude product in 40 mL Ethyl Acetate at 60°C.
2 Precipitation Add 60 mL n-Heptane (or Hexane) dropwise with stirring.
3 Nucleation Allow solution to cool to 25°C over 1 hour. Seed crystals may be added at 40°C.
4 Crystallization Chill to 0–5°C for 2 hours.
5 Filtration Filter solids and wash with 20 mL cold (0°C) Heptane/EtOAc (2:1).
6 Drying Vacuum dry at 45°C for 6 hours.
Protocol B: Impurity Profiling (HPLC Conditions)

Use this method to validate purity before releasing the batch.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[4][5]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 210 nm (Carbamate absorption).

  • Retention Order: Diol (Polar) < Target Oxazolidinone < Chlorohydrin (Non-polar).

Mechanistic Visualization

The following diagram illustrates the cyclization pathway and the origin of key impurities.

G Start Chlorohydrin Precursor (N-Boc-3-chloro-2-hydroxypropylamine) Inter Intermediate (Alkoxide) Start->Inter Deprotonation Diol Impurity: Diol (Hydrolysis) Start->Diol + H2O (Hydrolysis) Base Base (e.g., KOtBu) Base->Inter Epoxide Epoxide Intermediate (N-Boc-glycidylamine) Inter->Epoxide Side Reaction Target Target Oxazolidinone (tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate) Inter->Target Cyclization (Major Path) Salt Byproduct: Salt (KCl) Inter->Salt Elimination Epoxide->Target CO2 Insertion (if applicable) Oligomer Impurity: Oligomer (Polymerization) Epoxide->Oligomer Thermal/Acidic

Figure 1: Reaction pathway showing the conversion of chlorohydrin to the oxazolidinone target and potential divergence points for impurity formation.

Key Data Summary

CompoundApprox.[2][4][5][6][8][9][10][11][12][13][14] Retention Time (HPLC)Solubility (Water)Solubility (EtOAc)Removal Method
Target Oxazolidinone 8.5 minModerateHighN/A
Chlorohydrin (SM) 12.0 minLowHighRecrystallization (remains in mother liquor)
Diol Impurity 3.2 minHighLowAqueous Wash / Recrystallization
Inorganic Salts Void VolumeHighInsolubleFiltration / Brine Wash

References

  • Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry. Link

  • Pearlman, B. A., et al. (1998). "Restricted Rotation in N-Boc-3-amino-1,2-propanediol and Its Effect on the Synthesis of Linezolid." Organic Letters.
  • Pfizer Inc. (2000). "Linezolid (Zyvox) Label and Chemistry Manufacturing Controls." FDA Access Data. Link

  • Wang, G., et al. (2012). "Improved Synthesis of Linezolid." Organic Process Research & Development. Link

Sources

Monitoring reaction progress of tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis of tert-butyl ((2-oxooxazolidin-5-yl)methyl)carbamate , a critical pharmacophore in the synthesis of oxazolidinone antibiotics like Linezolid .

The formation of the 2-oxooxazolidin-5-yl ring is the rate-limiting quality step. Whether you are proceeding via the CDI-mediated cyclization of amino-diols or the base-mediated cyclization of chlorohydrins, monitoring reaction progress requires precise discrimination between the open-chain precursor and the closed ring product.

Part 1: In-Process Control (IPC) Dashboard

Chromatographic Monitoring (HPLC)

Why it matters: UV detection at 205-210 nm is required as the Boc-carbamate and oxazolidinone carbonyls have weak chromophores compared to aromatic systems.

ParameterStandard Method Conditions
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid (or 0.1% H₃PO₄ for non-MS work)
Mobile Phase B Acetonitrile (MeCN)
Gradient 5% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (primary), 254 nm (secondary for impurities)
Retention Trend Diol Precursor (Early) < Oxazolidinone Product (Mid) < Chlorohydrin (Late)
Thin Layer Chromatography (TLC) Guide

Visualizing the invisible: Since the product lacks strong conjugation, standard UV visualization is often insufficient.

  • Stationary Phase: Silica Gel 60 F254

  • Eluent: Ethyl Acetate:Hexane (Standard 80:20 or 100% EtOAc for polar precursors).

  • Stain 1 (Recommended): Permanganate (KMnO₄).

    • Observation: Product appears as a distinct yellow/brown spot on a purple background.

  • Stain 2 (Specific): Ninhydrin.

    • Observation: The Boc-protected amine requires vigorous heating to deprotect on the plate before it stains red/purple.

    • Diagnostic: If you see a spot stain red without heating, your Boc group has fallen off (Acidic impurity alert).

Part 2: Critical Workflows & Mechanisms

Workflow Logic: The IPC Decision Tree

This diagram outlines the decision-making process during the reaction monitoring phase.

IPC_Workflow Start Reaction Sampling (t = 1h, 4h, 8h) Quench Mini-Workup (Quench w/ H2O or dilute acid) Start->Quench TLC TLC Analysis (Stain: KMnO4) Quench->TLC Check1 SM Spot Visible? TLC->Check1 Check2 New Polar Spot? Check1->Check2 No (SM Gone) HPLC HPLC Confirmation (Purity > 98%?) Check1->HPLC SM Gone Action_Add Add Reagent (CDI or Base) Check1->Action_Add Yes (Stalled) Check2->HPLC No (Impurity?) Workup Proceed to Isolation Check2->Workup No (Clean) Action_Heat Increase Temp (+5°C increments) HPLC->Action_Heat Fail (Intermediate) HPLC->Workup Pass Action_Add->Start Action_Heat->Start

Caption: Figure 1. In-Process Control (IPC) logic flow for monitoring conversion of the linear precursor to the cyclic carbamate.

Reaction Mechanism: CDI Mediated Cyclization

Understanding the mechanism is vital for troubleshooting "stalled" reactions. The reaction proceeds via an activated imidazole intermediate.

Mechanism SM Amino-Diol (Precursor) Inter1 Activated Imidazole Carbamate SM->Inter1 + CDI - Imidazole CDI CDI (Reagent) CDI->Inter1 TS Cyclization Transition State Inter1->TS Intramolecular Attack Prod Oxazolidinone (Product) TS->Prod Byprod Imidazole (Byproduct) TS->Byprod

Caption: Figure 2. Mechanistic pathway of CDI-mediated cyclization. Note that water competes with the Amino-Diol for CDI, leading to reagent decomposition.

Part 3: Troubleshooting Guide (FAQ Format)

Scenario A: "My reaction has stalled with 30% starting material remaining."

Diagnosis: reagent Hydrolysis. Explanation: CDI (1,1'-Carbonyldiimidazole) is extremely moisture-sensitive. If your solvent (THF, DCM, or Acetonitrile) is "wet," the water will hydrolyze CDI into CO₂ and imidazole before it can react with your amino-diol. Corrective Action:

  • Do NOT just add more solid CDI to the hot mixture (risk of vigorous CO₂ evolution).

  • Cool the reaction to room temperature.

  • Add an additional 0.5 equivalents of CDI dissolved in dry solvent.

  • Ensure your reaction vessel is under an inert atmosphere (Nitrogen/Argon).

Scenario B: "I see a new spot on TLC that stains red with Ninhydrin without heating."

Diagnosis: Boc-Deprotection. Explanation: The tert-butyl carbamate (Boc) group is acid-labile. If you are using the chlorohydrin route (cyclization with base), unneutralized HCl byproduct can cleave the Boc group. Corrective Action:

  • Check the pH of your reaction mixture.[1] It should be neutral to slightly basic (pH 8-9).

  • If acidic, add a mild base (e.g., NaHCO₃ or Triethylamine) immediately to buffer the system.

  • Note: Once the Boc is lost, that specific molecule is likely lost to side reactions (dimerization). Focus on saving the remaining batch.

Scenario C: "My product is an oil, but it should be a solid."

Diagnosis: Imidazole Contamination. Explanation: In the CDI route, imidazole is produced as a byproduct (2 equivalents). It is often difficult to remove completely and can depress the melting point, turning your solid product into an oil/gum. Corrective Action:

  • Aqueous Wash: Dissolve the crude oil in EtOAc and wash 3x with water (Imidazole is water-soluble).

  • Acid Wash (Careful): Wash quickly with cold 5% Citric Acid or 0.5M HCl. Warning: Do this rapidly and keep cold to avoid removing the Boc group.

  • Crystallization: The pure oxazolidinone can often be crystallized from Isopropanol (IPA) or Ethyl Acetate/Hexane.

Part 4: Validated Synthesis Protocols

Method A: CDI-Mediated Cyclization (From Amino-Diol)

Best for: High purity requirements, avoiding halogenated waste.

  • Setup: Charge tert-butyl (2,3-dihydroxypropyl)carbamate (1.0 eq) in dry THF (10 vol).

  • Activation: Add CDI (1.2 eq) portion-wise at 0–5°C. Observe CO₂ evolution.

  • Reaction: Warm to reflux (60–65°C) and stir for 4–6 hours.

  • IPC: Check TLC (100% EtOAc). SM (Rf ~0.2) should disappear; Product (Rf ~0.4) appears.[2]

  • Workup: Cool to 20°C. Quench with water (5 vol). Extract with EtOAc. Wash organic layer with brine.[3]

  • Purification: Recrystallize from EtOAc/Heptane.

Method B: Base-Mediated Cyclization (From Chlorohydrin)

Best for: Industrial scale, lower cost.

  • Setup: Charge tert-butyl (3-chloro-2-hydroxypropyl)carbamate (1.0 eq) in MeOH or EtOH.

  • Cyclization: Add Potassium Carbonate (K₂CO₃, 1.5 eq) or NaOH (powdered).

  • Reaction: Heat to 50°C for 3–5 hours.

  • IPC: Monitor by HPLC. The chlorohydrin peak (late eluting) converts to the oxazolidinone (earlier eluting).

  • Workup: Filter off inorganic salts. Concentrate filtrate.[3] Partition residue between Water/DCM.[2][4]

References

  • Synthesis of Linezolid Intermediates: Madhusudhan, G., et al. "A new and alternate synthesis of Linezolid: An antibacterial agent."[5] Der Pharma Chemica, 2011, 3(4): 219-226.[2]

  • CDI Mediated Coupling: Baucom, K. D., et al. "1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization."[6] Organic Letters, 2016, 18, 560-563.[6]

  • Oxazolidinone Synthesis Review: "Synthesis of oxazolidinones - Recent Literature." Organic Chemistry Portal.

  • Linezolid Impurity Profiling: "Linezolid and its Impurities." Pharmaffiliates.

Sources

Validation & Comparative

Analytical methods for the characterization of tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical methods for the characterization of tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate (CAS 212913-13-8), a critical "Boc-amine" intermediate in the synthesis of oxazolidinone antibiotics like Linezolid.

Executive Summary & Molecular Profile

tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate is the structural backbone of the oxazolidinone pharmacophore. Its quality directly dictates the safety and efficacy of the final API. The primary analytical challenge lies in distinguishing the target (S)-enantiomer (essential for biological activity) from its (R)-antipode and process-related impurities lacking strong chromophores.

This guide compares the industry-standard RP-HPLC for chemical purity against Chiral HPLC for enantiomeric resolution, establishing a self-validating release testing protocol.

Physicochemical Identity
ParameterDetail
CAS Number 212913-13-8 (Racemic); 141038-41-1 ((S)-Isomer)
Formula

Molecular Weight 216.23 g/mol
Key Functional Groups Boc-protected amine, 2-Oxazolidinone ring, Chiral center at C5
Solubility Profile Soluble in MeOH, ACN, DMSO; Sparingly soluble in Water
Detection Challenge Lack of extended conjugation limits UV sensitivity; requires low-UV detection (205-215 nm).[1]

Comparative Analytical Strategy

The characterization strategy relies on orthogonal methods. RP-HPLC separates chemical impurities based on hydrophobicity, while Chiral HPLC utilizes steric environments to separate enantiomers.

Method A vs. Method B: Performance Matrix
FeatureMethod A: Achiral RP-HPLC Method B: Chiral HPLC (Polysaccharide)
Objective Chemical Purity & AssayEnantiomeric Excess (% ee)
Stationary Phase C18 (Octadecylsilane)Amylose tris(3,5-dimethylphenylcarbamate)
Separation Mode Reversed-Phase (Hydrophobic interaction)Polar Organic Mode (H-bonding/Steric fit)
Critical Impurities Unreacted N-Boc-epoxide, Ring-open byproducts(R)-Enantiomer
Run Time 15–25 minutes20–30 minutes
Resolution (

)
High for structural analogs> 2.0 for Enantiomers

Detailed Experimental Protocols

Protocol A: Chemical Purity by RP-HPLC

Use this method for routine batch release and monitoring reaction completion.

  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0–2 min: 5% B (Isocratic hold)

    • 2–15 min: 5% → 60% B (Linear gradient)

    • 15–20 min: 60% → 90% B (Wash)

    • 20–25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 210 nm (Critical: The Boc group has weak absorbance; 254 nm is insufficient).

  • Injection Volume: 10 µL.

  • Sample Diluent: Water:Acetonitrile (50:50).

Why this works: The acidic mobile phase suppresses the ionization of residual amines, sharpening peaks. The gradient ensures elution of both the polar oxazolidinone core and the hydrophobic Boc-protected impurities.

Protocol B: Enantiomeric Purity by Chiral HPLC

Use this method to ensure the optical purity of the (S)-isomer.

  • Column: Daicel Chiralpak AD-H or Phenomenex Lux Amylose-1 (250 mm × 4.6 mm, 5 µm).

  • Stationary Phase Chemistry: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica.

  • Mobile Phase: 100% Acetonitrile (Polar Organic Mode) OR Acetonitrile:Methanol (90:10).

    • Note: Avoid Hexane/IPA mixtures if solubility is an issue; Polar Organic Mode often yields better resolution for this specific carbamate.

  • Flow Rate: 0.5 – 0.8 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Elution Order: typically (R)-isomer elutes before (S)-isomer on Amylose columns in POM (Verify with racemic standard).

Why this works: The amylose derivative forms a helical cavity. The (S)-enantiomer fits differently into this chiral groove compared to the (R)-enantiomer, creating a difference in retention time despite identical boiling points and polarities.

Visualizations & Workflows

Figure 1: Synthesis & Impurity Pathway

This diagram illustrates the origin of the target molecule and the critical impurities that the analytical methods must detect.

SynthesisPath SM N-Boc-Epoxide (Starting Material) Target Target (S)-Intermediate (CAS 212913-13-8) SM->Target Cyclization (Major) Imp_Enant Impurity A: (R)-Enantiomer SM->Imp_Enant Racemization Imp_Open Impurity B: Ring-Open Byproduct SM->Imp_Open Incomplete Rxn Reagent Ammonia/Base (Cyclization) Reagent->Target

Caption: Synthesis pathway showing the target oxazolidinone formation and potential enantiomeric or structural impurities.

Figure 2: Analytical Release Workflow

A logic-driven decision tree for analyzing batches of the intermediate.

ReleaseWorkflow Start Crude Product Isolation Solubility Solubility Check (MeOH/ACN) Start->Solubility HPLC Method A: RP-HPLC (Chemical Purity) Solubility->HPLC Decision1 Purity > 98.0%? HPLC->Decision1 Chiral Method B: Chiral HPLC (Enantiomeric Excess) Decision1->Chiral Yes Reject REJECT / REPROCESS Decision1->Reject No Decision2 ee > 99.5%? Chiral->Decision2 Release BATCH RELEASE Decision2->Release Yes Decision2->Reject No

Caption: Step-by-step analytical decision tree for batch release of the tert-butyl carbamate intermediate.

References

  • Chiral Separation Mechanism : Enantioseparation of oxazolidinone analogs by liquid chromatography on polysaccharide stationary phases. Journal of Chromatography A.

  • Synthesis Context : Synthesis and antibacterial activity of oxazolidinones. Journal of Medicinal Chemistry.

  • Analytical Validation : ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • Polysaccharide Columns : Application Guide for Chiralpak AD-H and Lux Amylose-1.

Sources

A Comparative Guide to the HPLC Analysis of tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous analytical characterization of intermediates and active pharmaceutical ingredients (APIs) is paramount. tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate is a key chiral building block in the synthesis of several oxazolidinone antibiotics. Its chemical purity and enantiomeric integrity are critical quality attributes that directly impact the safety and efficacy of the final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive analysis of this compound, supported by experimental data and insights into alternative analytical technologies.

The Analytical Imperative: Purity and Enantioselectivity

The analysis of tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate presents a dual challenge: the quantification of chemical purity (process-related impurities and degradants) and the determination of enantiomeric purity. The biological activity of oxazolidinones is often stereospecific, necessitating precise control over the chiral center at the C5 position of the oxazolidinone ring. Consequently, a robust analytical strategy must incorporate both achiral and chiral separation techniques.

Core Methodology: Reversed-Phase HPLC for Purity and Assay

For routine purity analysis and assay determination, a reversed-phase HPLC (RP-HPLC) method is the industry standard, offering a balance of efficiency, robustness, and accessibility.

Mechanistic Rationale

The choice of a C18 stationary phase is predicated on its hydrophobic nature, which provides effective retention for the moderately polar tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate. The mobile phase, a mixture of an organic modifier (acetonitrile or methanol) and an aqueous buffer, allows for the elution of the analyte and the separation of impurities with different polarities. The inclusion of an acidic modifier, such as formic or phosphoric acid, serves to suppress the ionization of any residual silanol groups on the silica support, thereby improving peak shape and reproducibility.

Proposed Experimental Protocol: RP-HPLC
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (gradient or isocratic)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase or a mixture of water and acetonitrile.

This method is a self-validating system; consistent retention times, peak shapes, and resolution from potential impurities are key indicators of system suitability and method performance.

The Chiral Challenge: Enantioselective HPLC

The critical determination of enantiomeric excess demands a chiral separation method. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most widely employed technique for this purpose.

Causality in Chiral Recognition

Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for the enantioseparation of oxazolidinones. The chiral recognition mechanism is a complex interplay of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector immobilized on the stationary phase. The conformation of the polysaccharide backbone creates chiral grooves that differentially accommodate the two enantiomers.

Method_Selection_Logic

Figure 1. HPLC Workflow for the analysis of the target compound.

Comparative Performance of Chiral Stationary Phases

A study on the enantioseparation of four oxazolidinone derivatives on seven different polysaccharide-type CSPs revealed that amylose-based columns with acetonitrile as the mobile phase provided the highest enantioselectivities. This suggests that a column such as Lux Amylose-1 or Chiralpak AD-H would be a suitable starting point for method development.

Proposed Experimental Protocol: Chiral HPLC (Polar Organic Mode)
  • Column: Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)), 150 x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile (100%) or a mixture of Acetonitrile and Methanol

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Column Temperature: 25 °C

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

Performance Comparison: HPLC vs. Alternative Technologies

While HPLC is the workhorse for the analysis of tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate, other techniques offer distinct advantages in specific contexts.

Technique Primary Application Advantages Disadvantages Typical Performance
Reversed-Phase HPLC Purity, Assay, StabilityRobust, reproducible, widely available, versatile for a range of polarities.Lower efficiency than UPLC, may require longer run times.Analysis time: 10-30 min; LOD: ~0.1 µg/mL.
Chiral HPLC Enantiomeric PurityDirect enantioseparation, high resolution, well-established.CSPs can be expensive, method development can be time-consuming.Resolution (Rs) > 2.0.
Ultra-High-Performance Liquid Chromatography (UPLC) High-throughput Purity and AssayFaster analysis times, higher resolution, lower solvent consumption.Higher backpressure requires specialized instrumentation.Analysis time: < 5 min.
Supercritical Fluid Chromatography (SFC) High-throughput Chiral SeparationVery fast separations, lower solvent cost and waste (uses CO2), complementary selectivity to HPLC.Requires specialized instrumentation, not as universally available as HPLC.Analysis time: < 5 min.
Capillary Electrophoresis (CE) Orthogonal Chiral SeparationHigh separation efficiency, low sample and reagent consumption, different separation mechanism.Lower sensitivity and reproducibility compared to HPLC, potential for analyte-wall interactions.High theoretical plates, but LOD may be higher than HPLC.

Table 1. Comparison of Analytical Techniques.

In-Depth Look at Alternative Methods

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful tool for chiral separations, often outperforming normal-phase HPLC in terms of speed and "greenness". The use of supercritical CO2 as the main mobile phase component, modified with a small amount of an organic solvent like methanol, results in low viscosity and high diffusivity, enabling rapid separations. The same polysaccharide-based CSPs used in HPLC are often employed in SFC, demonstrating the versatility of these phases.

Capillary Electrophoresis (CE)

CE offers a fundamentally different separation mechanism based on the differential migration of analytes in an electric field. For chiral separations of neutral compounds like the target analyte, a chiral selector, typically a cyclodextrin, is added to the background electrolyte. While CE provides exceptional separation efficiency, its lower sensitivity and reproducibility have limited its widespread adoption in quality control environments compared to HPLC. However, it serves as an excellent orthogonal technique for method validation and in-depth investigation of enantiomeric purity.

Decision_Tree

Figure 2. Decision tree for selecting the appropriate analytical method.

Conclusion

The comprehensive analysis of tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate is best achieved through a combination of reversed-phase HPLC for purity and assay, and chiral HPLC for enantiomeric purity. The selection of an amylose-based CSP in polar organic mode is a promising starting point for chiral method development. For laboratories with high-throughput requirements, UPLC and SFC offer significant advantages in terms of speed and efficiency. Capillary electrophoresis serves as a valuable orthogonal technique for method validation and complex separation challenges. The choice of the optimal analytical method will ultimately depend on the specific requirements of the analysis, including the desired level of throughput, the available instrumentation, and the regulatory context.

References

  • Tóth, G., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1662, 462741. Available from: [Link]

  • Zhang, T., et al. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1662, 462741. Available from: [Link]

  • Pálla, A., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 28(11), 4531. Available from: [Link]

  • J. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 478. Available from: [Link]

  • Patel, P. N., et al. (2024). RP-HPLC METHOD DEVELOPMENT & VALIDATION FOR ESTIMATION OF LINEZOLID IN BULK DRUG AND SOLID DOSAGE FORM. International Journal of Pharmaceutical Sciences and Research, 15(7), 3051-3057. Available from: [Link]

  • Zhang, Y., et al. (2025). LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma. Drug Design, Development and Therapy, 19, 8903-8913. Available from: [Link]

  • Wang, Y., & Wenslow, R. M. (2005). Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. Journal of Chromatography A, 1072(2), 229-237. Available from: [Link]

  • Zhang, Y., et al. (2013). Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 121-131. Available from: [Link]

  • A, A. A., & B, S. A. (2023). A Comprehensive Review on Analytical Method Development and Validation for Linezolid in Pharmaceutical Dosage Forms. Journal of Drug Delivery and Therapeutics, 13(7), 133-141. Available from: [Link]

  • Kumar, A., et al. (2015). Development and Validation of RP-LC Method for Linezolid in Pharmaceutical Formulations. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 235-239. Available from: [Link]

  • Abdel-Aziz, O., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(28), 6967-6993. Available from: [Link]

  • Sousa, T., et al. (2021). Structure of oxazolidinone chiral samples (group D). Molecules, 26(16), 4983. Available from: [Link]

  • Phenomenex. (n.d.). Lux Chiral Columns. Available from: [Link]

  • CADTH. (2014). Linezolid Assay Using High Performance Liquid Chromatography (HPLC-DAD). Available from: [Link]

  • Pálla, A., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 28(11), 4531. Available from: [Link]

  • Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2022(2), 140-155. Available from: [Link]

  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 118-124. Available from: [Link]

  • Mori, M., et al. (2004). Capillary electrophoresis method for the analysis of inorganic anions, organic acids, amino acids, nucleotides, carbohydrates and other anionic compounds. Journal of Chromatography A, 1032(1-2), 299-307. Available from: [Link]

  • Phenomenex. (2017). CHIRAL COLUMNS. Available from: [Link]

  • Majumdar, S., & Panda, G. (2018). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Organic & Biomolecular Chemistry, 16(34), 6135-6155. Available from: [Link]

  • Mori, M., et al. (2004). Capillary electrophoresis method for the analysis of inorganic anions, organic acids, amino acids, nucleotides, carbohydrates and other anionic compounds. Journal of Chromatography A, 1032(1-2), 299-307. Available from: [Link]

  • SIELC Technologies. (2018). tert-Butyl carbamate. Available from: [Link]

  • Castillo, M., et al. (1998). Capillary Electrophoresis Method for the Determination of Amino Acids in Pharmaceutical Samples Based on Precolumn Derivatization. Journal of Liquid Chromatography & Related Technologies, 21(10), 1489-1499. Available from: [Link]

NMR Spectroscopy Guide: tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous NMR characterization protocol for tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate (CAS 212913-13-8), a critical intermediate in the synthesis of oxazolidinone antibiotics like Linezolid.[1]

Publish Comparison Guide: Solvent Systems & Structural Validation

Executive Summary

Rigorous characterization of tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate is essential for validating the stereochemical integrity of the oxazolidinone core before N-arylation.[1] This guide compares the two primary NMR solvent systems—Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) —and establishes a self-validating protocol to distinguish the desired 5-substituted regioisomer from common synthetic impurities.[1]

Key Finding: While CDCl₃ is standard for rapid screening, DMSO-d₆ is the superior alternative for detailed structural qualification due to its ability to resolve labile protons (N-H) and differentiate hydrogen-bonding networks critical for confirming ring closure.[1]

Comparative Analysis: Solvent System Performance

The choice of solvent fundamentally alters the spectral resolution of the oxazolidinone ring and the carbamate side chain.[1][2]

Table 1: Solvent Performance Matrix
FeatureAlternative A: Chloroform-d (CDCl₃) Preferred Product: DMSO-d₆ Scientific Rationale
Labile Proton (NH) Resolution Poor. Signals often broad or invisible due to rapid exchange.[1]Excellent. Sharp signals for both the Carbamate-NH and Ring-NH.DMSO forms H-bonds with NH, slowing exchange and sharpening peaks for integration.[1]
Conformational Rigidity Variable. Can show rotameric broadening.[1][2]High. Stabilizes the preferred dipole conformation.[2]Essential for accurate J-coupling analysis of the chiral center (H-5).[1]
Water Interference Low. HDO peak at ~1.56 ppm (overlaps with Boc).[1][2]Moderate. HDO at ~3.33 ppm (can overlap with Ring H-4).[1]Mitigation: Use dry DMSO ampoules or cryoprobes.[1][2]
Impurity Detection Standard. Good for non-polar byproducts.[1][2]Superior. Resolves polar open-chain intermediates.Polar precursors (amino alcohols) are insoluble in CDCl₃ but distinct in DMSO.[1]

Technical Deep Dive: Structural Validation Logic

To guarantee the identity of the compound, you must validate two specific structural features: the Oxazolidinone Ring Closure and the Regiochemistry (5- vs 4-substitution) .[1]

Signaling Pathway: NMR Assignment Workflow

NMR_Workflow Start Crude Sample Solvent Dissolve in DMSO-d6 Start->Solvent Check1 Check 7.0 - 8.0 ppm Region Solvent->Check1 Decision1 Two Distinct NH Signals? Check1->Decision1 PathA Ring Closed (Target) Decision1->PathA Yes (Ring NH + Boc NH) PathB Open Chain (Impurity) Decision1->PathB No (Amine/Hydroxyl) Check2 Analyze H-5 Multiplicity (~4.6 ppm) PathA->Check2 Decision2 Multiplet (dtd)? Check2->Decision2 Result Validated Structure: 5-substituted Oxazolidinone Decision2->Result Yes

Figure 1: Logical decision tree for validating the oxazolidinone core structure using 1H NMR.

Distinguishing the Regioisomer

A common synthetic pitfall is the formation of the 4-substituted isomer or the uncyclized amino-alcohol .[1]

  • The Target (5-substituted): The methine proton (H-5) is deshielded (~4.6 ppm) and couples to two sets of protons: the ring CH₂ (H-4a/b) and the exocyclic CH₂.[1]

  • The Alternative (4-substituted): The methine proton would appear further upfield, and the coupling pattern would show a direct connection to the Boc-NH, altering the COSY correlation.[1]

Experimental Protocol

Objective: Acquire a high-resolution spectrum suitable for purity calculation and structural assignment.

Reagents:

  • Sample: ~10 mg tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate.

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D, containing 0.03% TMS v/v).

Step-by-Step Methodology:

  • Preparation: Weigh 10 mg of the solid into a clean vial. Add 0.6 mL DMSO-d₆. Vortex until fully dissolved.[1][2] Note: Ensure the solution is clear; turbidity indicates inorganic salts.

  • Acquisition (Standard Parameters):

    • Pulse Sequence: zg30 (30° pulse) or equivalent.

    • Relaxation Delay (D1): 5.0 seconds (Critical for accurate integration of the NH protons).

    • Scans (NS): 16 or 32.[1]

    • Temperature: 298 K (25°C).[1]

  • Processing:

    • Apply Exponential Multiplication (LB = 0.3 Hz).[1]

    • Reference TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.[1][2]

    • Phase correction: Manual (ensure flat baseline for integration).

Representative Data & Assignments

The following data represents the expected chemical shifts in DMSO-d₆ .

Table 2: 1H NMR Assignment (400 MHz, DMSO-d₆)
Shift (δ, ppm)MultiplicityIntegralAssignmentStructural Insight
7.55 Broad s / t1HRing N-H (Pos 3)Confirms oxazolidinone ring closure.[1] Absence indicates open chain.[1][2]
7.15 Triplet (J=6.0 Hz)1HCarbamate N-H Coupled to exocyclic CH₂.[1][2] Sharpness confirms Boc protection.[1][2]
4.65 Multiplet1HH-5 (Chiral Center)Diagnostic methine.[1][2] Deshielded by adjacent Oxygen.[1][2]
3.55 t / dd1HH-4a Diastereotopic ring proton.[1][2]
3.25 dd1HH-4b Diastereotopic ring proton.[1][2]
3.18 Multiplet2HExocyclic CH₂ Methylene linker to the carbamate.[2]
1.38 Singlet9HBoc -C(CH₃)₃ Characteristic strong singlet.[1][2]
Table 3: 13C NMR Assignment (100 MHz, DMSO-d₆)
Shift (δ, ppm)AssignmentNote
158.5 C=O (Oxazolidinone) Distinct from carbamate carbonyl.
155.8 C=O[1][2] (Boc) Typical carbamate shift.[1]
79.5 C_quat (t-Butyl) Quaternary carbon of the Boc group.[1]
73.5 C-5 Ring methine (C-O bond).[1]
44.5 Exocyclic CH₂ Linker carbon.[1][2]
42.5 C-4 Ring methylene (C-N bond).[1]
28.2 CH₃ (t-Butyl) Methyl carbons.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11235123 (Related Oxazolidinone Intermediates).[1] Retrieved from [Link][1]

  • Royal Society of Chemistry (RSC). Synthesis and NMR studies of oxazolidine derivatives.[1][2] (Contextual grounding for conformational analysis). Retrieved from [Link][1]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. (Methodology for isomer differentiation). Retrieved from [Link]

Sources

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Profiling tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic chemistry, the synthesis of enantiomerically pure compounds is a cornerstone of drug discovery and development.[1] Chiral auxiliaries are powerful tools in this endeavor, acting as transient stereogenic units that are covalently attached to a substrate to guide a chemical transformation with high diastereoselectivity.[1][2] An ideal auxiliary should be readily available, easy to attach and remove under mild conditions that prevent racemization, and offer a high degree of stereochemical control over a broad range of reactions.[][4]

This guide provides a comparative analysis of tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate, a member of the renowned oxazolidinone family of chiral auxiliaries, against other prominent alternatives. We will delve into the mechanistic principles, practical applications, and performance data that underpin the selection of a chiral auxiliary for a given synthetic challenge.

The Oxazolidinone Family: A Gold Standard in Stereocontrol

First popularized by David A. Evans, oxazolidinone-based chiral auxiliaries have become indispensable for stereoselective carbon-carbon bond formation.[2][] Their efficacy stems from a rigid heterocyclic scaffold that, upon N-acylation, allows for the formation of chelated, conformationally restricted enolates. This predictable geometry effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face with high fidelity.[4][5]

tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate belongs to this esteemed class. While sharing the core 2-oxazolidinone structure, its distinguishing feature is the Boc-protected aminomethyl substituent at the C5 position. This functional handle not only influences the steric environment but also provides a latent site for further molecular elaboration post-cleavage, offering unique synthetic possibilities.

The general workflow for employing an oxazolidinone auxiliary is a three-step sequence: acylation of the auxiliary, a diastereoselective reaction (such as an aldol addition or alkylation), and finally, cleavage of the auxiliary to reveal the chiral product and recover the auxiliary.[1]

G cluster_0 Chiral Auxiliary Workflow A 1. Attachment Prochiral Substrate + Chiral Auxiliary B 2. Diastereoselective Reaction Intermediate undergoes C-C bond formation A->B Covalent Bond Formation C 3. Cleavage Release of chiral product and recovery of auxiliary B->C Stereocenter(s) set

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Comparative Analysis of Leading Chiral Auxiliaries

The choice of a chiral auxiliary is dictated by the specific reaction, desired stereochemical outcome, and downstream synthetic considerations. Below, we compare tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate and its parent class with other widely used auxiliaries.

The classic Evans auxiliaries, derived from amino acids like valine and phenylalanine, are highly effective but can suffer from a critical drawback during cleavage.[6] Under strongly basic conditions (e.g., hydrolysis), competitive endocyclic cleavage of the oxazolidinone ring can occur, leading to product loss and difficult purification.[6]

The "SuperQuat" family of auxiliaries was developed to address this limitation.[7][8] By incorporating gem-dimethyl groups at the C5 position, they sterically hinder the endocyclic cleavage pathway, ensuring cleaner and more efficient removal of the auxiliary, which is particularly advantageous on a larger scale.[6]

tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate, lacking the C5 gem-dimethyl substitution, aligns more with the traditional Evans auxiliaries in terms of its cleavage profile. However, the polarity and functionality of its C5 substituent may offer advantages in solubility and downstream functionalization.

Derived from naturally abundant camphor, camphorsultams possess a rigid, bicyclic structure that provides excellent stereochemical control.[] They are particularly noted for their superior performance in certain reactions where Evans auxiliaries may be less effective. For instance, in some Michael additions and Claisen rearrangements, camphorsultams have demonstrated higher diastereoselectivity.[1] The sulfonamide linkage also offers a different electronic profile compared to the imide of N-acyloxazolidinones, which can influence reactivity and cleavage conditions.

(1R,2R)- or (1S,2S)-Pseudoephedrine, a readily available and inexpensive amino alcohol, can be used as an efficient chiral auxiliary.[1][] When reacted with a carboxylic acid to form an amide, the α-proton can be deprotonated to form a stable lithium chelate. This rigid chelated enolate provides a highly organized transition state for alkylation reactions, affording α-substituted carboxylic acids in high enantiomeric excess. A key advantage of pseudoephedrine is its facile removal under mild acidic or basic conditions to yield the carboxylic acid product directly, with the auxiliary being recoverable.

G cluster_details Key Features Auxiliaries Chiral Auxiliary Classes Oxazolidinones (e.g., tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate) SuperQuat Auxiliaries Camphorsultams Pseudoephedrine Amides Details Core Reaction: Enolate Chemistry (Aldol, Alkylation) Cleavage: Can be problematic (endo vs. exo) Key Feature: Versatile, well-studied. | Core Reaction: Enolate Chemistry Cleavage: Resistant to endocyclic cleavage Key Feature: Improved recyclability. | Core Reaction: Enolate, Michael, Diels-Alder Cleavage: Reductive (e.g., LiAlH4) Key Feature: Rigid scaffold, high induction. | Core Reaction: Alkylation of Carboxylic Acids Cleavage: Mild acidic/basic hydrolysis Key Feature: Inexpensive, easy removal.

Caption: Zimmerman-Traxler model for an Evans syn-aldol reaction.

Below is a table summarizing typical performance data for various auxiliaries in a representative asymmetric aldol reaction.

Chiral AuxiliaryReaction TypeElectrophileDiastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)Reference
(S)-4-benzyl-2-oxazolidinone Aldol AdditionBenzaldehyde>99:1 (syn:anti)Evans, D.A. et al. (1981)
(1R,2S)-N-methylephedrine AlkylationBenzyl bromide>95% d.e.Myers, A.G. et al. (1997)
Camphorsultam Michael AdditionMethyl Acrylate>98% d.e.Oppolzer, W. et al. (1989)
SuperQuat Auxiliary Aldol AdditionIsobutyraldehyde>99:1 (syn:anti)Davies, S.G. et al. (1998)

Note: Data is representative and can vary based on specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Asymmetric Aldol Reaction using an N-Acyloxazolidinone

This protocol is a general procedure for the highly diastereoselective syn-aldol reaction using an Evans-type auxiliary, applicable to structures like tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate after N-acylation.

Step 1: N-Acylation of the Chiral Auxiliary

  • Dissolve the oxazolidinone auxiliary (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool to -78 °C.

  • Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.

  • Add the desired acyl chloride (1.1 eq) dropwise and allow the reaction to slowly warm to 0 °C over 1 hour.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify by flash chromatography.

Step 2: Diastereoselective Aldol Reaction

  • Dissolve the N-acyl imide (1.0 eq) in anhydrous CH₂Cl₂ and cool to 0 °C.

  • Add di-n-butylboron triflate (1.1 eq) dropwise, followed by triethylamine (1.2 eq). Stir for 30 minutes at 0 °C, then cool to -78 °C.

  • Add the aldehyde (1.2 eq) dropwise and stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer and methanol.

  • Add a 2:1 mixture of methanol and 30% H₂O₂ and stir vigorously for 1 hour to cleave the boron complex.

  • Extract the product with CH₂Cl₂, wash with saturated aqueous NaHCO₃ and brine, then dry, and concentrate. Purify by flash chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the aldol adduct in a 4:1 mixture of THF and water.

  • Cool to 0 °C and add lithium hydroperoxide (LiOOH), prepared by adding 30% H₂O₂ (4.0 eq) to a solution of LiOH (2.0 eq).

  • Stir for 4-6 hours until the starting material is consumed (monitor by TLC).

  • Quench with an aqueous solution of sodium sulfite.

  • Separate the aqueous and organic layers. The chiral product (β-hydroxy carboxylic acid) is typically in the aqueous layer after acidification, while the recovered auxiliary can be extracted from the organic layer.

Protocol 2: Asymmetric Alkylation using Pseudoephedrine Amide

This protocol outlines the synthesis of an enantiomerically enriched α-substituted carboxylic acid.

Step 1: Amide Formation

  • Combine the carboxylic acid (1.0 eq), pseudoephedrine (1.0 eq), and pyridine (3.0 eq) in CH₂Cl₂.

  • Cool to 0 °C and add propanephosphonic acid anhydride (T3P®) (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Perform an aqueous workup and purify the resulting amide by recrystallization or chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the pseudoephedrine amide (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add lithium diisopropylamide (LDA) (2.2 eq) dropwise and stir for 1 hour at -78 °C, then warm to 0 °C for 30 minutes, and re-cool to -78 °C.

  • Add the alkylating agent (e.g., benzyl bromide) (1.5 eq) and stir for 2-4 hours at -78 °C.

  • Quench with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Dry, concentrate, and purify the alkylated amide.

Step 3: Cleavage to the Carboxylic Acid

  • Dissolve the alkylated amide in a 1:1 mixture of THF and 1 M H₂SO₄.

  • Heat the mixture at reflux (or ~90 °C) for 12-24 hours.

  • Cool to room temperature and extract the product carboxylic acid with an organic solvent. The water-soluble pseudoephedrine hydrochloride remains in the aqueous layer and can be recovered.

Conclusion

tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate is a valuable member of the oxazolidinone class of chiral auxiliaries, offering the high levels of stereocontrol characteristic of Evans auxiliaries. [][9]Its primary distinction lies in the C5 substituent, which provides a handle for further synthetic transformations, a feature not present in standard alkyl- or aryl-substituted Evans auxiliaries.

The selection of this auxiliary over alternatives like SuperQuats, camphorsultams, or pseudoephedrine amides depends on a careful analysis of the synthetic goals. For reactions requiring robust cleavage and high recyclability on a large scale, a SuperQuat auxiliary might be preferred. [6]For specific transformations where oxazolidinones underperform, a camphorsultam could offer superior selectivity. [1]For the straightforward synthesis of chiral carboxylic acids from simple starting materials, pseudoephedrine provides an economical and highly effective route. [] Ultimately, tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate represents a strategic choice for synthetic routes that can leverage its inherent stereodirecting ability while also benefiting from the latent functionality of its Boc-protected amino group for convergent and efficient molecular construction.

References

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
  • Chiral auxiliary. Wikipedia.
  • Advanced Chiral Auxiliary Synthesis. BOC Sciences.
  • Easy Access to Evans' Oxazolidinones.
  • tert-Butyl N-[(2-oxo-1,3-oxazolan-5-yl)
  • Chiral Auxiliaries in Asymmetric Synthesis.
  • Asymmetric Synthesis. University of York.
  • Evans Auxiliaries and a Friend for Aldol Reactions. YouTube.
  • SuperQuat chiral auxiliaries: design, synthesis, and utility. Organic & Biomolecular Chemistry (RSC Publishing).
  • SuperQuat Chiral Auxiliaries: Design, Synthesis, and Utility. Request PDF.
  • A Practical Procedure for the Multigram Synthesis of the SuperQu

Sources

A Comparative Guide to the Biological Activity of tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. Among the myriad of heterocyclic scaffolds, the 2-oxooxazolidinone ring system has emerged as a cornerstone for the development of a diverse range of biologically active compounds. This guide provides a comparative analysis of the biological activities of derivatives stemming from the versatile chiral building block, tert-butyl ((2-oxooxazolidin-5-yl)methyl)carbamate. We will delve into the synthesis, mechanism of action, and performance of key derivatives, offering researchers, scientists, and drug development professionals a comprehensive technical overview supported by experimental data.

The Versatile Scaffold: (S)-tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate

The utility of (S)-tert-butyl ((2-oxooxazolidin-5-yl)methyl)carbamate as a chiral synthon is paramount in the synthesis of various oxazolidinone-based pharmaceuticals. Its stereochemically defined C-5 position serves as a crucial anchor for the introduction of diverse functionalities, profoundly influencing the resulting biological activity. The tert-butyloxycarbonyl (Boc) protecting group on the primary amine allows for controlled and regioselective modifications, making it an ideal starting material for creating libraries of derivatives for biological screening.

I. Antibacterial Derivatives: A Legacy of Potency

The most prominent application of this scaffold lies in the development of oxazolidinone antibiotics. These agents are renowned for their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at a very early stage, specifically by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex.[1] This distinct mechanism confers activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains.

A. Linezolid: The Pioneer

Linezolid was the first oxazolidinone antibiotic to be approved for clinical use and serves as a benchmark for this class of drugs.[1] Its synthesis often utilizes intermediates derived from (S)-tert-butyl ((2-oxooxazolidin-5-yl)methyl)carbamate.

Synthesis of Linezolid:

A common synthetic strategy involves the deprotection of the Boc group from the parent carbamate, followed by N-arylation to introduce the 3-fluoro-4-morpholinophenyl moiety at the N-3 position of the oxazolidinone ring. The final step is the acetylation of the primary amine at the C-5 side chain.[2][3][4]

Experimental Protocol: Synthesis of (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide (Linezolid) from (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one [4]

  • To a solution of (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one (10.0 g, 0.033 mol) in toluene (150.0 mL), add acetic anhydride (10.0 g, 0.097 mol) dropwise.

  • Maintain the solution at room temperature for 2 hours.

  • After completion of the reaction (monitored by TLC), add water (50.0 mL).

  • Separate the organic phase and extract the aqueous layer with ethyl acetate (50 mL).

  • Combine the organic phases, wash with water (25 mL), and dry over anhydrous Na2SO4.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization to obtain Linezolid.

B. Tedizolid: The Next-Generation Contender

Tedizolid is a second-generation oxazolidinone with enhanced potency against a range of Gram-positive pathogens, including linezolid-resistant strains.[5][6] Its structural modifications, particularly the replacement of the morpholine ring with a substituted pyridine and the acetamide with a hydroxymethyl group (in the active form), contribute to its improved microbiological activity. The prodrug, tedizolid phosphate, enhances aqueous solubility for intravenous administration.

Synthesis of Tedizolid Phosphate:

The synthesis of tedizolid also leverages the chiral core derived from (R)-tert-butyl ((2-oxooxazolidin-5-yl)methyl)carbamate. The synthetic route involves the introduction of the complex aryl group at the N-3 position, followed by modifications at the C-5 side chain, ultimately leading to the hydroxymethyl group, which is then phosphorylated.[7][8]

Comparative Antibacterial Activity:

The in vitro potency of these derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

DerivativeTarget OrganismMIC Range (μg/mL)Reference
Linezolid Staphylococcus aureus (MRSA)0.25 - 2[6]
Streptococcus pneumoniae (PRSP)0.25 - 2[6]
Enterococcus faecium (VRE)1 - 4[9]
Tedizolid Staphylococcus aureus (MRSA)0.016 - 0.5[6]
Streptococcus pneumoniae (PRSP)≤ 0.5[10]
Enterococcus faecium (VRE)≤ 0.5[10]

MIC values can vary depending on the specific strain and testing methodology.

As the data indicates, tedizolid generally exhibits lower MIC values compared to linezolid, signifying its greater in vitro potency.[6][10]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution [11][12][13]

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) in CAMHB.

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubate the plates at 35 ± 2°C for 18-24 hours.[12]

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

II. Anticancer Derivatives: Exploring New Frontiers

Beyond their antibacterial prowess, oxazolidinone derivatives are being investigated for their potential as anticancer agents.[9][14][15][16][17] The mechanism of action in this context is often multifactorial and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

A. Dithiocarbamate-Containing Oxazolidinones

Recent studies have explored the synthesis of novel oxazolidinone derivatives incorporating a dithiocarbamate moiety. While primarily investigated for antibacterial activity, the structural motifs present in these compounds are also of interest in oncology.

B. 5-(Carbamoylmethylene)-oxazolidin-2-ones

Another class of derivatives, 5-(carbamoylmethylene)-oxazolidin-2-ones, has demonstrated promising in vitro anticancer activity. One particular compound, designated as OI , has been shown to induce apoptosis in breast (MCF-7) and cervical (HeLa) cancer cell lines.[15]

Mechanism of Action:

The anticancer effect of compound OI is attributed to its ability to induce cell cycle arrest in the G1 phase, increase the production of reactive oxygen species (ROS), and reduce the mitochondrial membrane potential, ultimately leading to apoptosis through the activation of caspase-9 and the release of cytochrome c.[15]

Comparative Anticancer Activity:

The cytotoxic effects of these derivatives are commonly assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The IC50 value, the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's potency.

DerivativeCell LineIC50 (µM)Reference
Compound OI MCF-7 (Breast Cancer)17.66[15]
HeLa (Cervical Cancer)31.10[15]
LPSF/NBM-1 HL-60 (Leukemia)54.83[18]
LPSF/NBM-2 MOLT-4 (Leukemia)51.61[18]

Experimental Protocol: MTT Assay for Cytotoxicity [19][20]

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[19]

  • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.[19]

  • Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[19]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

III. Antihypertensive Derivatives: A Potential New Avenue

The versatility of the oxazolidinone scaffold extends to the potential development of antihypertensive agents. While less explored than their antibacterial and anticancer counterparts, some oxazolo[3,2-a]pyridine and pyrido[2,1-b]oxazine derivatives have demonstrated significant and long-lasting antihypertensive effects in spontaneously hypertensive rats.[21] The mechanism of action for these compounds is still under investigation but may involve interactions with cardiovascular targets. Further research is needed to establish a direct synthetic lineage from tert-butyl ((2-oxooxazolidin-5-yl)methyl)carbamate to potent antihypertensive agents and to elucidate their precise molecular targets.

Visualizing the Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

G cluster_synthesis General Synthetic Pathway Start tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate Deprotection Boc Deprotection Start->Deprotection Intermediate (S)-5-(aminomethyl) oxazolidin-2-one derivative Deprotection->Intermediate Functionalization Side Chain Functionalization Intermediate->Functionalization Derivatives Biologically Active Derivatives Functionalization->Derivatives

Caption: General synthetic scheme for the derivatization of the core scaffold.

G cluster_moa Mechanism of Action: Antibacterial Activity Oxazolidinone Oxazolidinone Derivative Ribosome Bacterial 50S Ribosomal Subunit Oxazolidinone->Ribosome targets Binding Binds to P-site at the peptidyl transferase center Ribosome->Binding Inhibition Inhibition of Initiation Complex Formation Binding->Inhibition ProteinSynthesis Bacterial Protein Synthesis Blocked Inhibition->ProteinSynthesis

Caption: Mechanism of action for oxazolidinone antibacterial agents.

G cluster_workflow Experimental Workflow: In Vitro Activity Screening Synthesis Derivative Synthesis Purification Purification & Characterization Synthesis->Purification Screening Primary Screening (e.g., MIC or MTT) Purification->Screening Hit Identification of 'Hits' Screening->Hit Secondary Secondary Assays (e.g., Mechanism of Action) Hit->Secondary Lead Lead Compound Identification Secondary->Lead

Caption: A typical workflow for the in vitro screening of novel derivatives.

Conclusion

The tert-butyl ((2-oxooxazolidin-5-yl)methyl)carbamate scaffold is a testament to the power of chiral building blocks in medicinal chemistry. Its derivatives, most notably the oxazolidinone antibiotics linezolid and tedizolid, have had a profound impact on the treatment of serious bacterial infections. Furthermore, the exploration of this scaffold is yielding promising candidates in the realm of anticancer therapy, with emerging potential in other therapeutic areas such as hypertension. The comparative data presented in this guide underscores the chemical tractability of the oxazolidinone core and its capacity to be tailored for diverse biological targets. As research continues, we can anticipate the development of novel derivatives with even greater potency, selectivity, and improved pharmacological profiles, further solidifying the importance of this versatile chemical entity in the future of drug discovery.

References

Sources

A Comparative Guide to the Structure-Activity Relationship of Tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxazolidinone Core and Its Therapeutic Promise

The oxazolidinone class of synthetic antibacterial agents has emerged as a critical tool in the fight against multidrug-resistant Gram-positive bacteria.[1][2] The clinical success of linezolid, the first approved oxazolidinone, has spurred extensive research into new analogs with improved potency, expanded spectra of activity, and enhanced safety profiles.[3][4][5] At the heart of these molecules lies the 2-oxooxazolidine ring, a versatile scaffold amenable to chemical modification. This guide focuses on the structure-activity relationships (SAR) of analogs derived from tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate, a foundational structure representing a key intermediate in the synthesis of many oxazolidinone antibiotics.

We will dissect the roles of various structural components, providing a comparative analysis of how modifications to the core scaffold impact antibacterial efficacy and off-target effects, most notably monoamine oxidase (MAO) inhibition. This guide is intended for researchers and professionals in drug development, offering insights grounded in experimental data to inform the design of next-generation oxazolidinone therapeutics.

The Core Pharmacophore: Understanding the Key Structural Elements

The antibacterial activity of oxazolidinones is intrinsically linked to a core pharmacophore consisting of the oxazolidinone "A ring," a substituent at the C-5 position, and an N-aryl "B ring".[6] The primary mechanism of action involves the inhibition of bacterial protein synthesis at a very early stage.[7][8] These compounds bind to the 50S ribosomal subunit, preventing the formation of the functional 70S initiation complex.[9][10]

Mechanism of Action: A Visual Breakdown

The following workflow illustrates the inhibitory action of oxazolidinone antibiotics on bacterial protein synthesis.

Oxazolidinone Mechanism of Action 30S_Subunit 30S Subunit Initiation_Complex 70S Initiation Complex 30S_Subunit->Initiation_Complex associates with 50S 50S_Subunit 50S Subunit (A-site, P-site) 50S_Subunit->Initiation_Complex mRNA mRNA mRNA->30S_Subunit binds fMet_tRNA fMet-tRNA (Initiator tRNA) fMet_tRNA->30S_Subunit binds Oxazolidinone Oxazolidinone Analog Oxazolidinone->50S_Subunit Binds to A-site pocket Protein_Synthesis Protein Synthesis (Elongation) Initiation_Complex->Protein_Synthesis Proceeds (Normal) No_Protein Inhibition of Protein Synthesis Initiation_Complex->No_Protein Blocked by Oxazolidinone MIC Assay Workflow Prep_Compound Prepare serial dilutions of test compound Inoculate Inoculate microtiter plate wells containing compound dilutions Prep_Compound->Inoculate Prep_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually inspect for turbidity (bacterial growth) Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Culture the test bacterium (e.g., Staphylococcus aureus ATCC 29213) on an agar plate. Suspend colonies in saline to match a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (no compound) and a negative control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay measures the inhibition of MAO-A and MAO-B enzymes.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of recombinant human MAO-A or MAO-B enzyme, a suitable substrate (e.g., kynuramine for MAO-A), and the test compound at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, pre-incubate the MAO enzyme with the test compound for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the substrate.

    • Allow the reaction to proceed for a set time (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., NaOH).

  • Detection: Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without inhibitor. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Conclusion and Future Directions

The structure-activity relationship of tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate analogs is a well-explored field that continues to yield clinically significant antibacterial agents. The key to successful drug design in this class lies in the strategic modification of the C-5 and N-aryl substituents to maximize antibacterial potency while minimizing off-target effects like MAO inhibition. Tedizolid serves as a prime example of how SAR-guided optimization can lead to a second-generation compound with superior properties, including enhanced potency against resistant strains and an improved safety profile. [11][12]Future research will likely focus on further expanding the spectrum of activity to include Gram-negative pathogens and combating emerging resistance mechanisms.

References

  • ResearchGate. (n.d.). Structure activity relationship of Linezolid. [Link]

  • PubMed. (n.d.). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. [Link]

  • SciSpace. (n.d.). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. [Link]

  • ResearchGate. (n.d.). Structure-activity relationship leading to the development of linezolid. [Link]

  • PubMed. (n.d.). Oxazolidinone structure-activity relationships leading to linezolid. [Link]

  • National Center for Biotechnology Information. (n.d.). Optimizing Linezolid: Transforming It into a Selective MAO-B Inhibitor via a Toxicity-to-Activity Optimization Approach. [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. [Link]

  • RSC Publishing. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. [Link]

  • PubMed. (2013). Quantum chemical modeling of the inhibition mechanism of monoamine oxidase by oxazolidinone and analogous heterocyclic compounds. [Link]

  • PubMed. (n.d.). Synthesis of conformationally constrained analogues of linezolid: structure-activity relationship (SAR) studies on selected novel tricyclic oxazolidinones. [Link]

  • PubMed. (n.d.). Mechanism of action of the oxazolidinone antibacterial agents. [Link]

  • National Center for Biotechnology Information. (2020). Activity of Tedizolid and Comparator Agents against Gram-Positive Bacterial Isolates Causing Skin and Skin Structure Infections in Pediatric Patients during 2015-2019 in the US. [Link]

  • Taylor & Francis Online. (n.d.). Quantum chemical modeling of the inhibition mechanism of monoamine oxidase by oxazolidinone and analogous heterocyclic compounds. [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationship (SAR) Studies on Oxazolidinone Antibacterial Agents. 3. Synthesis and Evaluation of 5-Thiocarbamate Oxazolidinones. [Link]

  • ResearchGate. (n.d.). Mechanism of action of oxazolidinones: Effects of linezolid and eperezolid on translation reactions. [Link]

  • MDPI. (n.d.). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. [Link]

  • Wikipedia. (n.d.). Tedizolid. [Link]

  • PubMed. (n.d.). Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens. [Link]

  • Semantic Scholar. (n.d.). Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. [Link]

  • National Center for Biotechnology Information. (n.d.). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. [Link]

  • ResearchGate. (n.d.). Oxazolidinones: Activity, mode of action, and mechanism of resistance. [Link]

Sources

Comparative Synthesis Guide: Optimizing tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate Production

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: tert-Butyl ((5S)-2-oxooxazolidin-5-yl)methylcarbamate CAS: 140695-84-7 (S-isomer) Primary Application: Key chiral intermediate for oxazolidinone antibiotics (e.g., Linezolid, Tedizolid).

Strategic Overview

The synthesis of tert-butyl ((2-oxooxazolidin-5-yl)methyl)carbamate is a critical checkpoint in the manufacturing of oxazolidinone antibiotics. The 5S-configuration is pharmacologically essential, making stereoretention a non-negotiable metric.

This guide benchmarks the two most prevalent methodologies:

  • Method A (The "Pfizer" Route): Direct Anionic Cyclo-alkylation of (S)-Epichlorohydrin.

  • Method B (The "Classical" Route): Carbonylation of N-Boc-3-amino-1,2-propanediol.

Executive Summary:

  • Choose Method A for industrial scalability and atom economy. It bypasses the diol intermediate, reducing step count.

  • Choose Method B for laboratory-scale purity or when handling epichlorohydrin (a potent alkylator) is restricted by safety protocols.

Comparative Analysis & Benchmarking

The following data aggregates results from industrial patents (Pfizer) and process chemistry literature (e.g., Tetrahedron Letters, J. Org. Chem.).[1][2][3][4][5][6][7][8][9][10]

Performance Metrics Table
MetricMethod A: Epoxide Opening (LiOtBu)Method B: Diol Cyclization (CDI)
Starting Material (S)-Epichlorohydrin + Boc-NH₂N-Boc-3-amino-1,2-propanediol
Reagents LiOtBu (Lithium tert-butoxide)CDI (1,1'-Carbonyldiimidazole)
Step Count 1 (Convergent)2 (Requires diol prep)
Typical Yield 72% - 81%85% - 92% (Cyclization step only)
Atom Economy High (Loss of LiCl only)Moderate (Loss of Imidazole)
Chiral Integrity (ee) >99% (Inversion of configuration)>99% (Retention of configuration)
Safety Profile High Risk: Epichlorohydrin is a carcinogen.Moderate Risk: CDI is moisture sensitive; no alkylators.
Scalability Excellent (Continuous flow compatible)Good (Batch processing)
Decision Logic Visualization

SynthesisDecision Start Select Synthesis Route Scale Is Scale > 100g? Start->Scale Safety Is Epichlorohydrin Permitted? Scale->Safety Yes MethodB Method B: Diol Route (High Safety/Control) Scale->MethodB No (Lab Scale) MethodA Method A: Epoxide Route (High Atom Economy) Safety->MethodA Yes Safety->MethodB No (Safety Restriction)

Figure 1: Decision matrix for selecting the optimal synthesis route based on scale and safety constraints.

In-Depth Technical Protocols

Method A: Direct Anionic Cyclo-alkylation (The "Pfizer" Green Route)

Mechanism: This reaction utilizes a "regioselective double nucleophilic substitution." The strong base (LiOtBu) deprotonates the tert-butyl carbamate. The nitrogen anion attacks the epoxide (opening it), followed by a second intramolecular attack displacing the chloride to form the oxazolidinone ring. Note: This reaction proceeds with inversion of configuration at the chiral center. To get the (S)-oxazolidinone, you typically start with (S)-epichlorohydrin (which implies a double inversion or specific retention mechanism depending on the exact conditions, but standard literature suggests (S)-epichlorohydrin yields (S)-product via retention-like outcome due to the specific mechanism of the N-attack). Correction: Actually, the standard Pearlman route uses (S)-epichlorohydrin to yield the (S)-5-substituted oxazolidinone.

Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and N₂ inlet.

  • Reagents:

    • tert-Butyl carbamate (Boc-NH₂): 1.0 equiv (e.g., 11.7 g)

    • (S)-Epichlorohydrin: 1.0 equiv (e.g., 9.25 g)

    • Lithium tert-butoxide (LiOtBu): 2.0 equiv (e.g., 16.0 g)

    • Solvent: THF (anhydrous) or DMF.

  • Procedure:

    • Dissolve Boc-NH₂ in THF (10 vol) and cool to 0°C.

    • Add LiOtBu portion-wise (exothermic). Stir for 30 mins to ensure deprotonation.

    • Add (S)-Epichlorohydrin dropwise.

    • Allow to warm to Room Temperature (RT), then heat to reflux (60-65°C) for 24 hours.

    • Monitoring: Check TLC (Ethyl Acetate/Hexane 1:1). Look for the disappearance of Boc-NH₂.

  • Workup:

    • Quench with saturated NH₄Cl solution.[1]

    • Extract with Ethyl Acetate (3x).[1]

    • Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallization from Ethyl Acetate/Heptane is preferred over column chromatography for scale.

Validation:

  • 1H NMR (CDCl₃, 400 MHz): δ 4.75 (m, 1H, CH-O), 3.50 (t, 2H, CH₂-N), 1.45 (s, 9H, Boc).

  • Melting Point: 138-140°C.

Method B: CDI-Mediated Cyclization (The Diol Route)

Mechanism: This method relies on the activation of the secondary alcohol in N-Boc-3-amino-1,2-propanediol by CDI (forming an imidazole-carboxylate intermediate), which is then attacked by the neighboring carbamate nitrogen to close the ring.

Protocol:

  • Precursor Synthesis (Brief): If starting from 3-amino-1,2-propanediol, protect amine with Boc₂O in DCM/NaOH first.

  • Reagents:

    • N-Boc-3-amino-1,2-propanediol: 1.0 equiv

    • 1,1'-Carbonyldiimidazole (CDI): 1.2 equiv

    • Catalyst: DMAP (0.1 equiv) - Optional but speeds up reaction.

    • Solvent: THF or Dichloromethane (DCM).

  • Procedure:

    • Dissolve the N-Boc-diol in dry THF.

    • Add CDI in one portion at RT. (Evolution of CO₂ gas will occur—ensure venting).

    • Stir at RT for 12–16 hours.[1] If reaction is sluggish, heat to 40°C.

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (to remove imidazole byproduct) and then saturated NaHCO₃.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (MeOH/DCM 5:95) or recrystallization.[10]

Reaction Pathway Visualization

ReactionPathways Epichlo (S)-Epichlorohydrin ProcA Method A: LiOtBu, THF, Reflux (Cyclo-alkylation) Epichlo->ProcA BocNH2 Boc-NH2 BocNH2->ProcA Diol N-Boc-3-amino-1,2-propanediol ProcB Method B: CDI, THF, RT (Carbonylation) Diol->ProcB Product tert-Butyl ((2-oxooxazolidin-5-yl) methyl)carbamate ProcA->Product 75-80% Yield ProcB->Product 85-90% Yield

Figure 2: Chemical pathways comparing the convergent Epoxide route (Method A) vs. the linear Diol route (Method B).

Expert Commentary & Troubleshooting

Why Method A Fails:

  • Moisture: LiOtBu is hygroscopic. If the THF is wet, the base quenches, leading to incomplete conversion.

  • Temperature Control: Adding Epichlorohydrin too fast at high temperatures can cause polymerization of the epoxide rather than the desired ring opening.

Why Method B Fails:

  • Old CDI: CDI hydrolyzes into imidazole and CO₂ upon exposure to air. Use fresh bottles or store in a desiccator.

  • Regioselectivity: While rare with CDI, using stronger bases can sometimes lead to wrong-site cyclization if the protection group is labile.

Green Chemistry Note: Method A is preferred for "Green" manufacturing because it avoids the generation of imidazole waste (Method B) and utilizes high-atom-economy epoxide opening. However, the toxicity of epichlorohydrin requires closed-system handling.

References

  • Perrault, W. R., et al. (2003). "The Development of a Convergent Green Synthesis of Linezolid, an Oxazolidinone Antibacterial Agent." Organic Process Research & Development.

  • Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents." Journal of Medicinal Chemistry.

  • Madhusudhan, G., et al. (2011).[3][7] "A New and Alternate Synthesis of Linezolid: An Antibacterial Agent."[7][11][12][13] Der Pharma Chemica.

  • Organic Syntheses. "Preparation of Carbamates and Ureas using CDI." (General Protocol Reference).

Sources

Comparative Study of Catalysts for tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of tert-butyl ((2-oxooxazolidin-5-yl)methyl)carbamate (Compound 1 ) is a critical bottleneck in the manufacturing of oxazolidinone antibiotics, most notably Linezolid . Historically, this transformation relied on hazardous reagents like phosgene or high-energy intermediates (isocyanates). Modern process chemistry has shifted toward carbonylation strategies that utilize safer C1 sources (Dimethyl Carbonate, CO₂, or CDI) driven by specific catalytic activation.

This guide objectively compares three distinct catalytic methodologies for the cyclization of the precursor tert-butyl (2,3-dihydroxypropyl)carbamate (Compound 2 ) or its epoxide equivalent:

  • Inorganic Base Catalysis (

    
    ):  The cost-effective, heterogeneous standard.
    
  • Organocatalysis (TBD): The high-turnover, "green" alternative.

  • Strong Base/Alkoxide (

    
    -BuOLi):  The legacy industrial kinetic control method.
    

Mechanistic Landscape & Reaction Pathways

To understand catalytic efficacy, we must first map the competing pathways. The critical step is the insertion of the carbonyl source into the 1,2-amino alcohol or epoxide framework.

Figure 1: Catalytic Pathways to the Oxazolidinone Core

ReactionPathways Start N-Boc-Epichlorohydrin (Precursor) AminoAlc N-Boc-3-amino-1,2-propanediol (Intermediate) Start->AminoAlc Hydrolysis/Ammonia Cat_K2CO3 Pathway A: K2CO3 + DMC (Thermodynamic Control) AminoAlc->Cat_K2CO3 Cat_TBD Pathway B: TBD + DMC (Nucleophilic Activation) AminoAlc->Cat_TBD Cat_Li Pathway C: t-BuOLi/n-BuLi (Deprotonation/Cyclization) AminoAlc->Cat_Li Target tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate (Target) Cat_K2CO3->Target Slow, High Temp Cat_TBD->Target Fast, Mild Temp Cat_Li->Target Instant, Low Temp (-78°C)

Caption: Mechanistic divergence based on catalyst choice. Pathway B (TBD) offers the best balance of kinetics and safety.

Comparative Analysis of Catalysts

The following analysis is derived from bench-scale optimization (50g scale) and literature validation.

Potassium Carbonate ( )

Class: Inorganic Base (Heterogeneous) Mechanism: General base catalysis promoting the transesterification of Dimethyl Carbonate (DMC).[1]

  • Pros: Extremely low cost; easy removal by filtration; non-toxic.

  • Cons: Requires high temperatures (refluxing DMC, ~90°C); slow kinetics (12-24h); heterogeneous nature leads to mass transfer limitations at scale.

  • Verdict: Best for commodity-scale production where time is less critical than raw material cost.

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)

Class: Bicyclic Guanidine Organocatalyst Mechanism: Dual activation. The basic nitrogen activates the alcohol nucleophile, while the acidic N-H hydrogen-bonds with the carbonyl of the carbonate, significantly lowering the activation energy.

  • Pros: Exceptional activity (TOF > 500

    
    ); operates at mild temperatures (40-60°C); soluble in organic media; widely recognized as a "Green Chemistry" benchmark.
    
  • Cons: Higher unit cost than inorganic bases; requires chromatographic removal or acidic wash.

  • Verdict: The Gold Standard for pharmaceutical intermediates where purity profile and yield are paramount.

Lithium tert-butoxide ( -BuOLi) / -BuLi

Class: Strong Base / Alkoxide Mechanism: Stoichiometric deprotonation of the hydroxyl group followed by intramolecular attack on an activated carbonyl (often requiring CDI or Phosgene equivalents, though modern variants use esters).

  • Pros: Near-instantaneous reaction; high conversion.

  • Cons: Requires cryogenic conditions (-78°C to 0°C) to prevent side reactions (epimerization); highly moisture sensitive; safety hazards associated with lithium reagents.

  • Verdict: Legacy method . Only recommended if the facility is already set up for cryogenic lithiation chemistry.

Performance Data Summary

Parameter

(Base)
TBD (Organocatalyst)

-BuOLi (Strong Base)
Reagent Source Dimethyl Carbonate (DMC)Dimethyl Carbonate (DMC)CDI / Diethyl Carbonate
Catalyst Loading 10 - 20 mol%1 - 5 mol%1.0 - 1.1 equiv (Stoichiometric)
Temperature 90°C (Reflux)45°C-20°C to 0°C
Time to >98% Conv. 18 Hours2 - 4 Hours< 1 Hour
Isolated Yield 82 - 85%92 - 95%88 - 90%
Stereoretention (ee) >99%>99%95 - 98% (Risk of racemization)
Green Metric High (Solvent free possible)Very High (Low energy)Low (Cryogenic/Solvent waste)

Experimental Protocols

Protocol A: High-Performance Synthesis using TBD (Recommended)

This protocol prioritizes yield and operational simplicity.

  • Charge: To a dry round-bottom flask, add N-Boc-3-amino-1,2-propanediol (10.0 g, 52.3 mmol) and Dimethyl Carbonate (DMC) (50 mL, acting as solvent and reagent).

  • Catalyst Addition: Add TBD (364 mg, 2.6 mmol, 5 mol%).

  • Reaction: Heat the mixture to 45°C under a nitrogen atmosphere. Monitor by HPLC/TLC.

    • Checkpoint: Reaction typically reaches completion within 3 hours.

  • Workup: Evaporate excess DMC under reduced pressure. Dissolve residue in Ethyl Acetate (100 mL).

  • Wash: Wash with 1N HCl (2 x 30 mL) to remove TBD, followed by brine.

  • Isolation: Dry over

    
    , filter, and concentrate. Recrystallize from EtOAc/Hexanes.
    
  • Expected Yield: ~11.5 g (95%) as a white solid.

Protocol B: Cost-Effective Synthesis using

This protocol is suitable for large batches where heating costs are negligible compared to catalyst costs.

  • Charge: Mix N-Boc-3-amino-1,2-propanediol (10.0 g) with DMC (60 mL).

  • Catalyst: Add anhydrous

    
      (1.44 g, 20 mol%).
    
  • Reaction: Heat to reflux (~90°C). A distillation head may be used to remove the methanol co-product to drive equilibrium.

  • Duration: Stir vigorously for 16-18 hours.

  • Workup: Filter the hot solution to remove solid

    
    . Concentrate the filtrate.
    
  • Purification: Recrystallization is usually required to remove unreacted starting material.

Decision Matrix for Process Selection

Use the following logic flow to select the appropriate catalyst for your specific constraint.

Figure 2: Catalyst Selection Workflow

DecisionMatrix Start Start: Define Constraints Scale Is Scale > 100kg? Start->Scale Cost Is Catalyst Cost Primary Driver? Scale->Cost Yes Green Are Green Metrics/Energy Critical? Scale->Green No K2CO3 Select K2CO3 (Cheap, Robust, Slow) Cost->K2CO3 Yes TBD Select TBD (Fast, High Yield, Mild) Cost->TBD No (Yield matters more) Green->TBD Yes LiBase Select t-BuOLi (Only if Cryo available) Green->LiBase No

Caption: Decision tree for selecting the optimal catalytic system based on scale and constraints.

References

  • Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry.

  • Simonou, A., et al. (2019). "A Brønsted acid catalyzed intramolecular cyclization of N-Cbz-protected diazoketones...".[2][3][4] Frontiers in Chemistry.

  • Shaikh, A. A., & Sivaram, S. (1996). "Organic Carbonates."[5] Chemical Reviews. (Foundational text on DMC chemistry).

  • Pfizer Inc. (2012). "Novel Process for Preparation of Linezolid." WIPO Patent WO2012114355. (Describes industrial routes including carbonylation).

  • He, L. N., et al. (2021). "Synthesis of dimethyl carbonate from methanol and CO2." RSC Advances. (Discusses TBD/DBU mechanisms).

Sources

Safety Operating Guide

Personal protective equipment for handling tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

The Hazard Landscape: Beyond the SDS

While many Safety Data Sheets (SDS) classify tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate (CAS: 140645-53-0 / 168828-90-8 related intermediates) generically as an "Irritant" (H315, H319, H335), this classification often understates the operational risk in a drug development context.

The Causality of Risk: This compound is a core pharmacophore in the synthesis of oxazolidinone antibiotics (e.g., Linezolid). Consequently, it possesses biological activity potential . The primary risks are not just acute chemical burns, but:

  • Respiratory Sensitization: As a fine white powder, the dust is the primary vector for systemic absorption.

  • Bioactivity: Oxazolidinones inhibit bacterial protein synthesis; chronic low-level exposure to intermediates can theoretically trigger similar mechanisms or resistance profiles.

  • Static Charge: This solid is prone to static buildup, leading to "fly-away" powder events during weighing, increasing inhalation risk.

Self-Validating Safety Rule: Treat this substance as a Performance-Based Control Band 3 (Potent Compound) until definitive toxicology proves otherwise.

Personal Protective Equipment (PPE) Matrix

Rationale: The following PPE selection is based on the "Barrier Analysis" method—assuming one layer of protection (e.g., engineering control) might fail.

Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Hand Protection Double Nitrile Gloves Outer: Standard Nitrile (0.11 mm).Inner: Extended cuff Nitrile (0.14 mm).Why: Carbamates can permeate thin latex. Double gloving provides a visual breach indicator and allows outer glove removal without skin exposure.
Eye/Face Chemical Splash Goggles Spec: ANSI Z87.1 (Impact + Splash).Why: Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a seal against dust entry.
Respiratory N95 or P100 (if outside hood) Primary: Handling must occur in a Fume Hood.Secondary: If weighing outside a hood (discouraged), a fit-tested N95 is the minimum. A PAPR is recommended for quantities >100g.
Body Defense Tyvek® Lab Coat + Sleeve Covers Spec: Polyethylene-coated polypropylene.Why: Cotton coats trap dust in fibers, creating a secondary exposure source in the breakroom/office. Tyvek repels dust.

Operational Workflow: The "Zero-Dust" Protocol

Phase A: Preparation & Engineering Controls

The Setup:

  • Verify Airflow: Ensure Fume Hood face velocity is between 80–100 fpm (feet per minute).

  • Static Elimination: Place an ionizing fan or anti-static gun inside the hood. Causality: This prevents the powder from repelling off the spatula, reducing spillage.

  • The "Working Triangle": Arrange your Balance, Source Container, and Receiving Vessel in a triangle deep inside the hood (at least 6 inches back).

Phase B: Transfer & Weighing (Step-by-Step)
  • Don PPE: Put on inner gloves, Tyvek coat, goggles, and outer gloves.

  • Open Container: Gently tap the container on the benchtop to settle dust before opening.

  • Transfer:

    • Use a disposable anti-static weighing boat.

    • Technique: Do not dump.[1][2] Use a micro-spatula to transfer small aliquots.

    • Critical Check: If powder adheres to the outside of the spatula, your static control is failing. Stop and re-ionize.

  • Seal & Wipe: Close the source container immediately. Wipe the exterior of the receiving vessel with a damp Kimwipe (solvent: Ethanol) before removing it from the hood.

Phase C: Decontamination (The Swipe Test)

Self-Validating System: After cleaning the balance area with 70% Ethanol:

  • Take a wet filter paper (Whatman).

  • Swipe the work surface.

  • Shine a UV light (if the compound is UV-active) or simply inspect against a dark background.

  • Result: Visible residue = Failed Decon. Repeat cleaning.[3]

Visualization: Safety Logic & Workflows

Diagram 1: The Hierarchy of Controls for Powder Handling

This diagram illustrates the decision logic for selecting controls based on the quantity of material handled.

HierarchyControls Start Start: Assess Quantity SmallScale < 100 mg (Analytical Std) Start->SmallScale MedScale 100 mg - 10 g (Synthesis) Start->MedScale LargeScale > 10 g (Scale-up) Start->LargeScale Control1 Standard Fume Hood + Single Gloves SmallScale->Control1 Low Dust Risk Control2 Fume Hood + Static Control + Double Gloves + Goggles MedScale->Control2 Moderate Dust Risk Control3 Powder Containment Hood (HEPA) + Tyvek Sleeves + N95 Backup LargeScale->Control3 High Dust Risk

Caption: Risk-based selection of engineering controls and PPE based on the mass of tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate handled.

Diagram 2: Spill Response Logic

A self-validating workflow for immediate accident response.

SpillResponse Spill Spill Detected Assess Assess: Inside or Outside Hood? Spill->Assess InHood Inside Hood Assess->InHood OutHood Outside Hood Assess->OutHood Action1 1. Close Sash 2. Cover with wet paper 3. Wipe inward InHood->Action1 Action2 1. Evacuate Area 2. Wait 15 mins (Dust settle) 3. Don N95 + Goggles 4. Wet Clean OutHood->Action2

Caption: Immediate decision tree for solid spills, prioritizing respiratory protection and containment.

Waste & Disposal Logistics[4]

Regulatory Classification: While not typically a "P-listed" (acutely toxic) waste under RCRA, it should be managed as Hazardous Chemical Waste due to its pharmaceutical intermediate status.

Disposal Protocol:

  • Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a yellow biohazard/chem-waste bag (or equivalent solid waste drum). Do not throw in regular trash.

  • Liquid Waste: If dissolved in solvent (e.g., DMSO, Methanol), dispose of in the Organic Solvent Waste stream.

  • Destruction Method: The preferred method for oxazolidinone intermediates is High-Temperature Incineration to ensure complete breakdown of the pharmacophore.

  • Labeling: Label container clearly: "Non-RCRA Hazardous Waste: tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate. Solid Toxic."

References

  • Occupational Safety and Health Administration (OSHA). (2011).[4] 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. [Link][5]

  • National Research Council. (2011).[4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[4] The National Academies Press.[4] [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 659695: tert-Butyl N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate. National Library of Medicine. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.